3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-ethyl-3-methoxy-1H-indol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-3-11(14-2)8-6-4-5-7-9(8)12-10(11)13/h4-7H,3H2,1-2H3,(H,12,13) |
InChI Key |
ICBZGIGZAFEKFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC1=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The primary literature detailing the initial isolation and full characterization of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one is not widely accessible. Therefore, this guide provides a comprehensive overview based on the available information, supplemented with data from closely related compounds and established chemical principles to offer a thorough understanding of its core attributes.
Introduction
This compound (CAS No. 66424-33-7) is an indole derivative first identified as a novel metabolite isolated from the fermentation cultures of Streptomyces antibioticus NRRL 8167. This discovery was made during the characterization of the antibiotic X-14547A. Preliminary studies have shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The oxindole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| LogP | 1.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Molar Refractivity | 53.3 m³/mol |
| Polar Surface Area | 38.3 Ų |
Synthesis
A specific, validated synthesis protocol for this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of 3-substituted-3-alkoxyoxindoles. The proposed pathway involves a two-step process starting from isatin: 1) ethylation at the C3 position to form 3-ethyl-3-hydroxyoxindole, followed by 2) O-methylation of the tertiary alcohol.
Proposed Synthetic Workflow
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of 3-Ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
-
To a solution of isatin in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of ethylmagnesium bromide (3.0 M in diethyl ether, 1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one.
Step 2: Synthesis of this compound
-
To a solution of 3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Biological Activity
Antibacterial Spectrum
This compound has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) values for this compound are not available in the literature, a range of other oxindole derivatives have demonstrated significant antibacterial properties.
| Oxindole Derivative Class | Target Organisms | Reported MIC Range (µg/mL) |
| Spiro-oxindoles | Staphylococcus aureus, Escherichia coli | 20 |
| 3-Alkylidene-2-indolones | Staphylococcus aureus, Bacillus subtilis | 0.5 - 32 |
| Synthetic Indole Derivatives | Multidrug-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis | 0.25 - 16 |
| Indole-3-carboxamides | Staphylococcus aureus, Acinetobacter baumannii | ≤ 0.28 |
Proposed Mechanism of Action
The precise molecular mechanism of antibacterial action for this compound has not been elucidated. However, many antimicrobial compounds containing an indole or oxindole scaffold are known to exert their effects by disrupting the integrity of the bacterial cell membrane. This disruption can lead to the leakage of intracellular components and ultimately, cell death.
The proposed mechanism involves the following steps:
-
Membrane Targeting: The lipophilic nature of the oxindole core facilitates its partitioning into the lipid bilayer of the bacterial cell membrane.
-
Membrane Disruption: The accumulation of the compound within the membrane disrupts its structure, potentially through the formation of pores or by altering membrane fluidity.
-
Loss of Integrity: This disruption leads to increased permeability of the membrane, resulting in the uncontrolled leakage of essential ions and small molecules from the cytoplasm.
-
Cell Death: The loss of the electrochemical gradient and vital cellular components leads to the cessation of metabolic processes and ultimately, bacterial cell death.
Conclusion
This compound is a naturally occurring oxindole with documented antibacterial activity. While a comprehensive experimental profile of this compound is not yet available, its structural relationship to a class of molecules with diverse and potent biological activities makes it an interesting subject for further investigation. The proposed synthetic pathway offers a viable route for obtaining this compound for detailed biological evaluation. Future research should focus on confirming its antibacterial spectrum with quantitative MIC data, elucidating its precise mechanism of action, and exploring its potential as a lead compound for the development of new anti-infective agents.
3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one CAS 66424-33-7
An In-depth Technical Guide on 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one (CAS 66424-33-7)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 66424-33-7), an indole derivative with documented antibacterial properties. The compound was first identified as a novel metabolite isolated from the fermentation cultures of Streptomyces antibioticus NRRL 8167. This document consolidates the available scientific information regarding its origin, physicochemical characteristics, and biological activity, with a focus on presenting data in a clear and accessible format for research and development purposes. Due to the limited publicly available data, this guide is based on the initial discovery and characterization, highlighting the need for further investigation into this potentially valuable molecule.
Introduction
This compound is a heterocyclic organic compound belonging to the oxindole family. The core structure, 1,3-dihydro-2H-indol-2-one, is a prevalent scaffold in numerous biologically active compounds and natural products. The unique substitution pattern at the C3 position, featuring both an ethyl and a methoxy group, distinguishes this molecule and likely contributes to its biological activity. Its discovery as a natural product from an actinomycete bacterium, a prolific source of antibiotics, underscores its potential as a lead compound in the development of new anti-infective agents.
Physicochemical Properties
Detailed physicochemical data for this compound is not extensively reported in publicly accessible literature. The information available is summarized in the table below.
| Property | Data | Reference |
| CAS Number | 66424-33-7 | - |
| Molecular Formula | C₁₁H₁₃NO₂ | - |
| Molecular Weight | 191.23 g/mol | - |
| Appearance | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
| Spectral Data (NMR, IR, MS) | Not detailed in available literature | - |
Experimental Protocols
The primary method cited for obtaining this compound is through isolation from the fermentation broth of Streptomyces antibioticus NRRL 8167. While the seminal paper by Westley et al. describes this process, the detailed, step-by-step protocol is not available in the public domain. The general workflow for such an isolation is presented below as a logical representation.
General Isolation Workflow from Streptomyces antibioticus
Caption: Generalized workflow for the isolation of natural products from bacterial fermentation.
Biological Activity
This compound has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. However, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains are not detailed in the currently available literature. The initial discovery was in the context of screening for novel antibiotics, where it was identified as a metabolite alongside the primary antibiotic agent, X-14547A.
| Activity Type | Target Organisms | Quantitative Data | Reference |
| Antibacterial | Gram-positive and Gram-negative bacteria | Not specified |
Signaling Pathways and Mechanism of Action
There is currently no information available in the public domain regarding the specific signaling pathways modulated by this compound or its precise mechanism of antibacterial action. Further research is required to elucidate how this compound exerts its effects on bacterial cells. A hypothetical representation of a drug discovery and mechanism of action study workflow is provided below.
Caption: Logical workflow for the investigation of a novel antibacterial compound.
Conclusion and Future Directions
This compound is a natural product with demonstrated antibacterial potential. However, the publicly available information on this compound is limited, primarily stemming from its initial isolation and characterization in 1979. To fully assess its therapeutic potential, further research is warranted in the following areas:
-
Total Synthesis: Development of a robust and scalable synthetic route would enable the production of larger quantities for in-depth biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.
-
Comprehensive Biological Profiling: A thorough evaluation of its antibacterial spectrum against a wide range of clinically relevant pathogens, including multidrug-resistant strains, is necessary.
-
Mechanism of Action Studies: Elucidation of its molecular target and the biochemical pathways it perturbs is crucial for understanding its mode of action and for potential optimization.
-
Toxicology and Pharmacokinetics: In vitro and in vivo studies are required to assess its safety profile and pharmacokinetic properties.
The unique structure of this compound and its natural origin make it an intriguing starting point for new antibiotic discovery programs.
An In-depth Technical Guide to 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one: Structure, Synthesis, and Biological Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical whitepaper provides a comprehensive overview of the chemical entity 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one, a member of the pharmacologically significant oxindole family. Given the limited publicly available data for this specific molecule, this guide establishes a foundational understanding by leveraging data from closely related analogs. The information presented herein is intended to support further research and development efforts in the exploration of substituted oxindoles as therapeutic agents.
Core Compound Identification
The molecule of interest is identified as this compound.
Chemical Structure:
Caption: 2D representation of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-Ethyl-3-methoxy-1,3-dihydro-2H-indol-2-one |
| CAS Number | 66424-33-7 |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Synonyms | 3-Ethyl-3-methoxyoxindole |
Synthesis and Characterization
A plausible synthetic route involves the alkoxylation of a 3-substituted oxindole precursor. The following protocol is adapted from methodologies developed for the synthesis of similar chiral 3-alkyl-3-alkoxy-2-oxindoles.
Objective: To synthesize a 3-alkyl-3-alkoxy-2-oxindole via enantioselective alkoxylation.
Materials:
-
3-Alkyl-3-bromo-2-oxindole (starting material)
-
Anhydrous alcohol (e.g., methanol for methoxy group)
-
Chiral Nickel(II)/N,N'-dioxide complex (catalyst)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the 3-alkyl-3-bromo-2-oxindole (1.0 eq).
-
Add the chiral Ni(II)/N,N'-dioxide catalyst (0.05 eq).
-
Dissolve the solids in anhydrous dichloromethane.
-
Add the anhydrous alcohol (e.g., methanol, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkyl-3-alkoxy-2-oxindole.
No specific spectroscopic data for this compound has been found in the surveyed literature. However, the following table summarizes the expected characteristic signals based on the analysis of structurally similar oxindole derivatives.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (4H, multiplet, ~6.8-7.5 ppm), Methoxy group protons (3H, singlet, ~3.2-3.5 ppm), Ethyl group CH₂ (2H, quartet, ~1.9-2.2 ppm), Ethyl group CH₃ (3H, triplet, ~0.8-1.1 ppm), N-H proton (1H, broad singlet, ~8.0-9.0 ppm). |
| ¹³C NMR | Carbonyl carbon (~175-180 ppm), Aromatic carbons (~110-145 ppm), Quaternary C3 carbon (~75-85 ppm), Methoxy carbon (~50-55 ppm), Ethyl CH₂ carbon (~25-30 ppm), Ethyl CH₃ carbon (~8-12 ppm). |
| FT-IR (cm⁻¹) | N-H stretch (~3200-3300), C-H stretches (aromatic and aliphatic, ~2850-3100), C=O stretch (amide, ~1700-1730), C=C stretches (aromatic, ~1600, ~1470), C-O stretch (~1080-1150). |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 192.10, [M+Na]⁺ at m/z 214.08. |
Biological Activity and Therapeutic Potential
The oxindole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While this compound itself is reported to have antibacterial properties against both Gram-positive and Gram-negative bacteria, the broader class of 3,3-disubstituted oxindoles has been extensively studied for various therapeutic applications.
Table 3: Reported Biological Activities of Substituted Oxindoles
| Biological Activity | Mechanism/Target (Examples) | Significance |
| Anticancer | Inhibition of protein kinases (e.g., VEGFR, PDGFR, c-Kit), Tubulin polymerization inhibition, Apoptosis induction.[1][2] | Development of targeted cancer therapies. |
| Antimicrobial | Disruption of bacterial cell wall synthesis or other essential cellular processes.[3] | Potential for new antibiotics to combat resistant strains. |
| Antiviral (e.g., Anti-HIV) | Inhibition of viral enzymes like reverse transcriptase.[4] | Development of novel antiviral agents. |
| Neuroprotective | Modulation of pathways involved in neuronal cell death and oxidative stress. | Potential treatments for neurodegenerative diseases. |
Although no specific signaling pathways have been elucidated for this compound, many oxindole derivatives are known to function as kinase inhibitors. The general mechanism involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting signal transduction cascades crucial for cell proliferation and survival.
Caption: Hypothetical signaling pathway inhibition by an oxindole derivative.
Research and Development Workflow
The exploration of novel compounds like this compound follows a structured workflow from initial synthesis to potential clinical application. This process is crucial for identifying lead compounds and characterizing their therapeutic potential.
Caption: General workflow for novel drug discovery and development.
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, member of the biologically active oxindole family. Its reported antibacterial activity, coupled with the diverse therapeutic potential of its structural analogs, underscores the need for further investigation. Future research should prioritize:
-
Development of a robust and scalable synthetic route.
-
Full spectroscopic characterization to confirm its structure.
-
Comprehensive screening against a wider panel of bacterial and cancer cell lines.
-
Elucidation of its specific mechanism of action.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, which could unlock the full therapeutic potential of this and related oxindole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and is ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01023F [pubs.rsc.org]
Unraveling the Enigma: A Technical Guide to 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one and the Broader Therapeutic Potential of the 2-Oxindole Scaffold
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the current scientific understanding of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one . A thorough review of existing literature reveals that while the compound has been successfully isolated, its specific mechanism of action remains uncharacterized. It was first identified as a novel metabolite produced by Streptomyces antibioticus, alongside the antibiotic X-14547A. Initial attributions of antibacterial properties to this compound appear to be a misinterpretation of the original research, which ascribed this activity to its co-isolate, the ionophore X-14547A.
Despite the absence of specific data for this particular molecule, the core chemical structure, a 2-oxindole (1,3-dihydro-2H-indol-2-one) , is a highly privileged scaffold in medicinal chemistry. Derivatives of 2-oxindole have demonstrated a vast array of significant biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. This guide, therefore, provides an in-depth exploration of the known mechanisms of action associated with the broader 2-oxindole class, offering valuable context and potential avenues for future research into this compound.
The Case of this compound: An Unresolved Mechanism
As of the latest available data, there are no dedicated studies elucidating the specific biological targets or pharmacological mechanism of this compound. The compound, with CAS number 66424-33-7, was first described in 1979 as a co-metabolite from the fermentation of Streptomyces antibioticus NRRL 8167. The primary focus of this research was the characterization of the potent antibiotic X-14547A, a monocarboxylic acid ionophore. While a chemical supplier, MedChemExpress, notes that this compound is an indole derivative with anti-Gram-positive and negative bacteria activity, this claim cites the original paper on X-14547A and is likely an erroneous attribution of the ionophore's activity to the co-isolated oxindole.
The absence of further studies suggests that the specific biological profile of this compound is a gap in the current scientific knowledge, presenting a potential opportunity for novel discovery.
The 2-Oxindole Scaffold: A Cornucopia of Biological Activity
The 1,3-dihydro-2H-indol-2-one, or 2-oxindole, core is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[1] Its rigid, heterocyclic structure provides an excellent framework for the spatial presentation of functional groups, enabling interaction with a wide variety of biological targets. The versatility of this scaffold is evident in the diverse pharmacological activities exhibited by its derivatives.
Table 1: Summary of Biological Activities of 2-Oxindole Derivatives
| Biological Activity | Primary Molecular Targets | Examples of Derivatives |
| Anticancer | Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR), Cyclin-Dependent Kinases (CDKs), Checkpoint Kinase 1 (Chk1), Glycogen Synthase Kinase 3β (GSK-3β), Tubulin | Sunitinib (VEGFR/PDGFR inhibitor), 3-Ethylidene-1,3-dihydro-indol-2-ones (Chk1 inhibitors)[2], 3-Substituted 2-oxindole derivatives (GSK-3β inhibitors)[3], Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones[4] |
| Antibacterial | Various, often involving cell wall synthesis or DNA replication | Derivatives of 5-substituted isatins[5], Various 1,3-dihydro-2H-indol-2-one derivatives[6] |
| Antifungal | Various | 1,3-dihydro-2H-indol-2-one derivatives[6] |
| Antitubercular | Various | 1,3-dihydro-2H-indol-2-one derivatives[6] |
| Antiviral (including Anti-HIV) | Various | 1,3-dihydro-2H-indol-2-one derivatives[6] |
| Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), c-Src Kinase | (E)-3-Propargylene-1,3-dihydro-2H-indol-2-ones (AChE/BuChE inhibitors)[7], 3-(hetero)arylideneindolin-2-ones (c-Src inhibitors)[8][9] |
Key Mechanisms of Action of 2-Oxindole Derivatives
Kinase Inhibition: A Dominant Anticancer Mechanism
A significant number of 2-oxindole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.
The general mechanism involves the 2-oxindole scaffold acting as a "hinge-binder," occupying the ATP-binding pocket of the kinase. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting signaling cascades involved in cell proliferation, survival, and angiogenesis.
Cell Cycle Regulation and Apoptosis Induction
Certain 2-oxindole derivatives can induce cell cycle arrest and apoptosis, particularly in cancer cells. For instance, substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones have been shown to cause cell cycle arrest in the G2/M phase, leading to programmed cell death.[4] This is often associated with increased oxidative stress and deregulation of ion homeostasis.
Representative Experimental Protocols
While no protocols exist for this compound, the following provides a generalized methodology for assessing the kinase inhibitory activity of a novel 2-oxindole derivative, a common starting point for this class of compounds.
In Vitro Kinase Inhibition Assay (Example: VEGFR2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain.
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Test compound (2-oxindole derivative) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.
-
384-well white plates.
-
Plate reader capable of measuring luminescence.
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO, followed by dilution in assay buffer to the desired final concentrations.
-
Assay Reaction: a. To each well of a 384-well plate, add the test compound at various concentrations. b. Add the recombinant VEGFR2 kinase and the peptide substrate to the wells. c. Initiate the kinase reaction by adding a solution of ATP (concentration typically at or near the Km for the enzyme). d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: a. Stop the kinase reaction by adding the Kinase-Glo® reagent. This reagent simultaneously depletes the remaining ATP and generates a luminescent signal proportional to the amount of ATP consumed. b. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is inversely proportional to the kinase activity. c. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. d. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
Conclusion and Future Directions
This compound remains a molecule of unknown biological function. Its structural similarity to a wide range of pharmacologically active compounds suggests that it may possess latent therapeutic potential. The lack of data presents a clear opportunity for further investigation.
Future research should focus on:
-
De novo Biological Screening: Subjecting the compound to a broad panel of biological assays (e.g., antimicrobial, anticancer, enzyme inhibition) to identify any primary activity.
-
Target Identification: Should any activity be confirmed, employing techniques such as affinity chromatography, proteomics, or genetic screening to identify its molecular target(s).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore how modifications to the ethyl and methoxy groups at the C3 position, as well as substitutions on the aromatic ring, affect biological activity.
The extensive and successful history of the 2-oxindole scaffold in drug discovery provides a strong rationale for a more detailed examination of this specific, yet uncharacterized, derivative. The insights gained could pave the way for the development of novel therapeutic agents.
References
- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-ethylidene-1,3-dihydro-indol-2-ones as novel checkpoint 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological applications of azomethine derivatives in the therapy of different diseases [pharmacia.pensoft.net]
- 6. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.cnr.it [iris.cnr.it]
- 9. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Review of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one: An Elusive Antibacterial Agent
A comprehensive literature review reveals that 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one, a unique indole derivative, remains a molecule of significant interest yet limited exploration since its initial discovery. Identified as a novel metabolite with antibacterial properties, its detailed biological and chemical profile is primarily documented in a single foundational study. This guide synthesizes the available information and outlines prospective research avenues for this compound.
Introduction
This compound, also known as 3-ethyl-3-methoxy-2-oxindole, is a heterocyclic organic compound belonging to the oxindole family. The core structure features a bicyclic system composed of a benzene ring fused to a five-membered pyrrolidin-2-one ring. The defining characteristic of this specific molecule is the presence of an ethyl group and a methoxy group at the C3 position.
Initial research has classified this compound as an indole derivative with activity against both Gram-positive and Gram-negative bacteria[1]. It was first isolated and characterized alongside the novel monocarboxylic acid ionophore, antibiotic X-14547A, from fermented cultures of a new strain of Streptomyces antibioticus[1]. Despite its early promise, a thorough investigation into its mechanism of action, full antibacterial spectrum, and potential therapeutic applications has not been extensively reported in subsequent literature.
Physicochemical Properties
While detailed experimental data is scarce, the fundamental properties of this compound can be summarized as follows:
| Property | Value |
| CAS Number | 66424-33-7 |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Synonyms | 3-ethyl-3-methoxy-2-oxindole, 3-ethyl-3-methoxyindolin-2-one |
Note: This data is based on publicly available chemical databases.
Synthesis and Isolation
Isolation from Natural Sources
The primary and only documented method for obtaining this compound is through isolation from the fermentation broth of Streptomyces antibioticus (NRRL 8167)[1]. The detailed extraction and purification protocol from the original 1979 study by J. W. Westley and colleagues is outlined below.
Experimental Protocol: Isolation from Streptomyces antibioticus
-
Cultivation: A strain of Streptomyces antibioticus is cultivated in an aqueous carbohydrate solution containing essential nitrogenous nutrients and mineral salts.
-
Extraction: The fermentation broth is harvested and subjected to solvent extraction to isolate the metabolites.
-
Chromatography: The crude extract undergoes a series of chromatographic separations to purify the different compounds.
-
Characterization: The structure of the isolated this compound is confirmed using spectroscopic techniques.
Proposed Synthetic Pathways
While a specific synthetic route for this compound is not detailed in the available literature, a plausible synthetic strategy can be conceptualized based on established methods for the synthesis of 3,3-disubstituted oxindoles. A potential workflow is outlined below.
Caption: A potential synthetic route to this compound.
Biological Activity
The primary reported biological activity of this compound is its antibacterial action against both Gram-positive and Gram-negative bacteria[1]. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains, are not available in the public domain.
To fully characterize its antibacterial profile, a standardized experimental workflow would be necessary.
Caption: A standard workflow for determining the antibacterial efficacy of a compound.
Mechanism of Action and Signaling Pathways
There is currently no information available regarding the mechanism of action of this compound or any signaling pathways it may modulate. Given the structural similarity to other bioactive indole derivatives, potential mechanisms could involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. Elucidating the mechanism is a critical area for future research.
Conclusion and Future Directions
This compound represents a potentially valuable but underexplored antibacterial compound. The foundational work from 1979 laid the groundwork for its discovery, but a significant gap in the literature exists regarding its detailed biological and pharmacological properties.
Future research efforts should focus on:
-
Total Synthesis: Development and optimization of a reliable synthetic route to enable further studies.
-
Antibacterial Spectrum: Comprehensive evaluation of its activity against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.
-
Mechanism of Action Studies: Investigating how the compound exerts its antibacterial effects at a molecular level.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features for enhanced activity.
-
Toxicity Profiling: Assessing the cytotoxic effects on mammalian cell lines to determine its therapeutic index.
Addressing these research questions will be crucial in determining the potential of this compound as a lead compound for the development of new antibacterial therapies.
References
Spectral Data Analysis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one: A Technical Overview
A comprehensive search for nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for the specific compound 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one has yielded no publicly available experimental datasets. While spectral information for structurally related indole derivatives is accessible, data for the requested molecule could not be located in the reviewed scientific literature and databases.
This technical guide aims to provide a framework for the analysis of this compound, outlining the expected spectral characteristics and the detailed experimental protocols typically employed for their acquisition. This information is intended for researchers, scientists, and drug development professionals who may be involved in the synthesis or analysis of this or similar compounds.
Predicted Spectral Characteristics
Based on the chemical structure of this compound, the following spectral features would be anticipated:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Four protons in the aromatic region (typically δ 6.5-8.0 ppm), exhibiting splitting patterns characteristic of a substituted benzene ring.
-
Methoxy Group: A singlet corresponding to the three methoxy protons (typically δ 3.0-4.0 ppm).
-
Ethyl Group: A quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), indicative of the ethyl substituent.
-
NH Proton: A broad singlet for the amide proton, the chemical shift of which can be solvent-dependent.
¹³C NMR:
-
Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) corresponding to the C=O group of the lactam.
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 110-150 ppm).
-
Quaternary Carbon: A signal for the C3 carbon bonded to the ethyl and methoxy groups.
-
Methoxy Carbon: A signal for the carbon of the methoxy group (typically δ 50-60 ppm).
-
Ethyl Carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl group.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₃NO₂ = 191.23 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group, the methoxy group, or carbon monoxide from the lactam ring.
Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the amide.
-
C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ due to the carbonyl group of the lactam.
-
C-O Stretch: An absorption band in the region of 1000-1300 cm⁻¹ for the C-O bond of the methoxy group.
-
Aromatic C-H and C=C Stretches: Characteristic absorption bands in the aromatic region.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR, MS, and IR spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, often coupled to a chromatographic system (e.g., GC-MS or LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
Data Acquisition (for Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source via direct infusion or through an LC system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum in the appropriate mass range.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Logical Workflow for Spectral Analysis
To illustrate the logical flow of spectral data acquisition and analysis, the following diagram is provided.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the expected spectral data and the methodologies for its acquisition for this compound. Should experimental data for this compound become available, this document can serve as a reference for its interpretation and analysis.
An In-depth Technical Guide on the Solubility and Stability of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative data on the solubility and stability of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one. This guide, therefore, provides a framework based on the known properties of structurally related 2-oxindole derivatives and outlines the standard experimental protocols required to determine these crucial parameters. The data presented herein is illustrative and should not be considered as experimentally verified values for the title compound.
Introduction
This compound is an indole derivative with potential biological activity, noted for its activity against both gram-positive and gram-negative bacteria[1][2]. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These parameters are critical for formulation development, pharmacokinetic profiling, and ensuring the safety and efficacy of a potential drug product. The 2-oxindole scaffold is a common feature in many biologically active compounds, and its derivatives are known to exhibit a range of pharmacological activities[3][4].
This technical guide will detail the typical methodologies used to assess the solubility and stability of compounds like this compound and present expected data formats.
Physicochemical Properties
While specific data for this compound is not available, a summary of key identifiers is provided below.
| Property | Value | Source |
| CAS Number | 66424-33-7 | [2] |
| Molecular Formula | C11H13NO2 | Inferred |
| Molecular Weight | 191.23 g/mol | Inferred |
| Appearance | White to off-white solid (Expected) | N/A |
Solubility Profile (Hypothetical Data)
The solubility of a compound is a critical factor influencing its absorption and bioavailability. The following table illustrates how solubility data for this compound would be presented. The values are hypothetical and based on general characteristics of similar heterocyclic compounds.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 7.4) | 25 | < 0.1 | HPLC-UV |
| Phosphate Buffered Saline (PBS) | 25 | < 0.1 | HPLC-UV |
| 0.1 N HCl | 25 | 0.2 - 0.5 | HPLC-UV |
| 0.1 N NaOH | 25 | 0.5 - 1.0 | HPLC-UV |
| Methanol | 25 | > 10 | HPLC-UV |
| Ethanol | 25 | > 10 | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | > 20 | HPLC-UV |
| Acetonitrile | 25 | 5 - 10 | HPLC-UV |
Experimental Protocol: Kinetic Solubility Assay
This protocol describes a high-throughput method for determining the kinetic solubility of a compound.
References
- 1. labshake.com [labshake.com]
- 2. This compound-MedChemExpress [medchemexpress.app17.com]
- 3. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of the Oxindole Scaffold: A Technical Guide to Target Identification
Opening Statement: While the specific therapeutic targets of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one are not yet delineated in publicly accessible scientific literature, the core structure, an oxindole derivative, is a well-established pharmacophore with a rich history in drug discovery. The oxindole scaffold is present in numerous bioactive natural products and has been successfully leveraged to develop a variety of approved therapeutic agents.[1][2][3] This technical guide will, therefore, focus on the broader class of oxindole derivatives, using the multi-targeted kinase inhibitor Sunitinib as a prime exemplar to illustrate the process of identifying and characterizing potential therapeutic targets. This document is intended for researchers, scientists, and drug development professionals.
The Oxindole Core: A Privileged Scaffold in Medicinal Chemistry
The 1,3-dihydro-2H-indol-2-one, or oxindole, nucleus is a versatile heterocyclic scaffold that has garnered significant attention from medicinal chemists. Its rigid structure provides a unique three-dimensional arrangement for substituent groups, allowing for precise interactions with a wide array of biological targets.[1][2] The inherent synthetic tractability of the oxindole core has facilitated the creation of large and diverse chemical libraries, leading to the discovery of compounds with a broad spectrum of pharmacological activities.[1][2][3] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][4][5][6]
A significant portion of research into oxindole derivatives has been concentrated in the field of oncology.[7] Many of these compounds exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[7][8]
Exemplar Compound: Sunitinib - A Multi-Targeted Kinase Inhibitor
Sunitinib (marketed as Sutent®) is a prime example of a successful drug molecule built upon the oxindole scaffold. It is an orally administered, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).
Mechanism of Action
Sunitinib's primary mechanism of action is the inhibition of several RTKs, thereby blocking key signaling pathways involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastatic progression.
Key Therapeutic Targets of Sunitinib
The following table summarizes the primary kinase targets of Sunitinib, along with their reported inhibitory concentrations (IC50).
| Target Kinase | IC50 (nM) | Biological Function |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 9 | Angiogenesis, vascular permeability |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | 2 | Tumor growth, angiogenesis |
| Stem Cell Factor Receptor (c-KIT) | 4 | Cell survival, proliferation (implicated in gastrointestinal stromal tumors) |
| Fms-like Tyrosine Kinase 3 (FLT3) | 250 | Hematopoietic cell proliferation (implicated in acute myeloid leukemia) |
| Colony-Stimulating Factor 1 Receptor (CSF-1R) | 6.3 | Macrophage regulation, tumor microenvironment |
| Glial Cell Line-Derived Neurotrophic Factor Receptor (RET) | 35 | Neuronal survival, cell differentiation (implicated in thyroid cancer) |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways Modulated by Sunitinib
Sunitinib's inhibition of multiple RTKs leads to the downstream blockade of several critical signaling cascades. A simplified representation of the VEGFR2 and PDGFRβ signaling pathways and the inhibitory action of Sunitinib is depicted below.
Caption: Sunitinib inhibits VEGFR2 and PDGFRβ signaling.
Experimental Protocols for Target Identification and Validation
The identification and validation of therapeutic targets for a novel oxindole derivative would typically involve a multi-step process.
In Vitro Kinase Profiling
A common initial step is to screen the compound against a large panel of purified kinases to identify potential targets.
Methodology:
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Kinase Reaction: Each kinase is incubated with its specific substrate and ATP in the presence of the test compound or a vehicle control.
-
Detection: The kinase activity is measured, often through the quantification of phosphorylated substrate, using methods such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for in vitro kinase profiling.
Cellular Assays
Once initial hits are identified, their activity is confirmed in a cellular context.
Methodology:
-
Cell Culture: Cancer cell lines with known dependencies on the target kinases are cultured.
-
Compound Treatment: The cells are treated with the test compound at various concentrations.
-
Western Blot Analysis: The phosphorylation status of the target kinase and its downstream signaling proteins is assessed by Western blotting using phospho-specific antibodies.
-
Cell Viability/Proliferation Assays: The effect of the compound on cell viability and proliferation is measured using assays such as MTT, MTS, or CellTiter-Glo®.
In Vivo Efficacy Studies
Promising compounds are then evaluated in animal models of cancer.
Methodology:
-
Xenograft Model: Human tumor cells are implanted into immunocompromised mice.
-
Drug Administration: Once tumors are established, the mice are treated with the test compound or a vehicle control.
-
Tumor Measurement: Tumor growth is monitored over time.
-
Pharmacodynamic Analysis: Tumor and plasma samples can be collected to assess target engagement and downstream signaling effects.
Conclusion
The oxindole scaffold represents a highly valuable starting point for the design of novel therapeutic agents. While the specific targets of this compound remain to be elucidated, the extensive body of research on related compounds, exemplified by the multi-targeted kinase inhibitor Sunitinib, provides a clear roadmap for future investigations. A systematic approach, combining in vitro screening with cellular and in vivo validation, will be crucial in unlocking the full therapeutic potential of this and other novel oxindole derivatives.
References
- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oxindoles-and-copper-complexes-with-oxindole-derivatives-as-potential-pharmacological-agents - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxindole Analogues as Anticancer Agents and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step synthesis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one, a substituted oxindole derivative of interest in medicinal chemistry and drug discovery. The protocol is based on established methodologies for the alkylation, halogenation, and alkoxylation of oxindole systems.
Synthetic Strategy Overview
The synthesis of this compound is proposed as a three-step process starting from commercially available 2-oxindole. The synthetic pathway involves:
-
C3-Alkylation: Introduction of an ethyl group at the C3 position of the oxindole ring.
-
Halogenation: Halogenation of the C3 position of 3-ethyl-2-oxindole to create a suitable leaving group.
-
Methoxylation: Nucleophilic substitution of the halogen with a methoxy group to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Ethyl-1,3-dihydro-2H-indol-2-one
This procedure describes the ethylation of 2-oxindole at the C3 position.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2-Oxindole | 98% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Ethyl Iodide (C₂H₅I) | 99% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Saturated Ammonium Chloride (NH₄Cl) solution | ACS reagent | VWR |
| Ethyl Acetate | ACS reagent | VWR |
| Brine (Saturated NaCl solution) | ACS reagent | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS reagent | VWR |
Protocol:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-oxindole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-ethyl-1,3-dihydro-2H-indol-2-one.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 3-Ethyl-1,3-dihydro-2H-indol-2-one | C₁₀H₁₁NO | 161.20 | 75-85 | Not Reported |
Step 2: Synthesis of 3-Bromo-3-ethyl-1,3-dihydro-2H-indol-2-one
This protocol details the bromination of 3-ethyl-2-oxindole at the C3 position.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 3-Ethyl-1,3-dihydro-2H-indol-2-one | As synthesized in Step 1 | - |
| N-Bromosuccinimide (NBS) | 99% | Sigma-Aldrich |
| Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Benzoyl Peroxide (BPO) | 98% | Sigma-Aldrich |
Protocol:
-
Dissolve 3-ethyl-1,3-dihydro-2H-indol-2-one (1.0 equivalent) in anhydrous carbon tetrachloride or dichloromethane in a round-bottom flask.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or flash column chromatography if necessary.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 3-Bromo-3-ethyl-1,3-dihydro-2H-indol-2-one | C₁₀H₁₀BrNO | 240.10 | 80-90 | Not Reported |
Step 3: Synthesis of this compound
This final step describes the methoxylation of the 3-bromo-3-ethyl-2-oxindole intermediate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 3-Bromo-3-ethyl-1,3-dihydro-2H-indol-2-one | As synthesized in Step 2 | - |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) or other suitable base | Anhydrous | Sigma-Aldrich |
Protocol:
-
To a solution of 3-bromo-3-ethyl-1,3-dihydro-2H-indol-2-one (1.0 equivalent) in anhydrous methanol, add a catalytic amount of a suitable base such as potassium carbonate (0.2 equivalents).
-
Stir the reaction mixture at 35 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product, this compound.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| This compound | C₁₁H₁₃NO₂ | 191.23 | 85-95 | Not Reported |
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis of this compound.
Application Notes and Protocols for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one is a member of the oxindole family, a class of heterocyclic compounds known for a wide range of biological activities.[1][2] Oxindole derivatives have demonstrated potential as anticancer agents, kinase inhibitors, and antimicrobial compounds.[3][4][5][6][7] Published research on similar oxindole structures indicates activities such as inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), cytotoxicity in various cancer cell lines, and cell cycle arrest.[1][3][5] Specifically, various oxindole derivatives have been evaluated for their cytotoxic effects on cancer cell lines including breast (MDA-MB-231, MCF-7), leukemia (Jurkat, CEM), and kidney carcinoma cells.[1][3][5][8] This document provides a detailed protocol for a cell-based assay to evaluate the cytotoxic potential of this compound on a human breast cancer cell line.
Potential Signaling Pathway
Many cytotoxic agents ultimately induce apoptosis (programmed cell death) in cancer cells. This can be triggered through various signaling cascades that are often dysregulated in cancer. A potential mechanism of action for a novel oxindole compound could involve the modulation of pathways leading to apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway for compound-induced apoptosis.
Experimental Workflow
The following workflow outlines the major steps for determining the cytotoxic activity of this compound using a standard cell viability assay.
Caption: Workflow for determining compound cytotoxicity via MTT assay.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on the viability of MDA-MB-231 human breast cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
This compound (CAS: 66424-33-7)
-
MDA-MB-231 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Culture:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be ≤ 0.5%.
-
Include a "vehicle control" (medium with 0.5% DMSO) and a "no-treatment control" (medium only).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percent viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation
The results from the cell viability assay can be summarized in a table for clear comparison.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 0.854 | 0.045 | 100.0% |
| 0.1 | 0.849 | 0.051 | 99.4% |
| 1 | 0.812 | 0.048 | 95.1% |
| 5 | 0.733 | 0.039 | 85.8% |
| 10 | 0.601 | 0.033 | 70.4% |
| 25 | 0.425 | 0.028 | 49.8% |
| 50 | 0.215 | 0.021 | 25.2% |
| 100 | 0.108 | 0.015 | 12.6% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary. From this data, the estimated IC₅₀ value would be approximately 25 µM.
Follow-up Experiments
Based on the initial cytotoxicity results, further assays can be conducted to elucidate the mechanism of action.
-
Apoptosis Assay (Annexin V-FITC Staining): To determine if cell death occurs via apoptosis, cells can be treated with the compound at its IC₅₀ concentration and stained with Annexin V-FITC and Propidium Iodide (PI), followed by analysis with flow cytometry.[3]
-
Cell Cycle Analysis: To investigate if the compound affects cell cycle progression, treated cells can be stained with a DNA-intercalating dye (like PI) and analyzed by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
-
Kinase Inhibition Assays: If the compound is suspected to target specific kinases based on its structure, in vitro kinase assays can be performed to measure its inhibitory activity against a panel of relevant kinases.[4][6]
References
- 1. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Chemical Derivatization of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs. Derivatives of this scaffold have shown a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. These protocols describe common derivatization strategies to generate novel analogs for screening and drug development.
Overview of Derivatization Strategies
The 3-ethyl-3-methoxy-2H-indol-2-one core offers several sites for chemical modification. The primary sites for derivatization include the nitrogen atom of the lactam (N-1), the aromatic ring (positions C-4, C-5, C-6, and C-7), and the C-3 methoxy group. This document will focus on N-alkylation, aromatic ring nitration, and cleavage of the C-3 methoxy group to yield a versatile 3-hydroxy intermediate.
Caption: Derivatization pathways for 3-Ethyl-3-methoxy-2H-indol-2-one.
Experimental Protocols
The following protocols are generalized procedures adapted for this compound based on established methods for oxindole derivatization. Researchers should optimize conditions as needed.
This protocol describes the alkylation of the indole nitrogen using a base and an alkylating agent.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried, argon-flushed round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-benzylated product.
This protocol details the electrophilic nitration of the aromatic ring, which is expected to occur primarily at the C-5 position.
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C. Stir until fully dissolved.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Slowly add the nitrating mixture dropwise to the solution of the oxindole, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring progress with TLC.
-
Once the reaction is complete, pour the mixture slowly over a stirred beaker of ice water.
-
A precipitate should form. Collect the solid by vacuum filtration and wash with cold water.
-
If no precipitate forms, extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization to obtain the 5-nitro derivative.
This protocol describes the cleavage of the 3-methoxy ether to yield the corresponding 3-hydroxy-oxindole, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Boron tribromide (BBr₃), 1.0 M solution in DCM
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in an oven-dried, argon-flushed flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron tribromide solution (1.5 eq) dropwise via syringe.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture back to -78 °C and carefully quench by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and pour it into saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one.
Quantitative Data Summary
The following table summarizes representative quantitative data for the described derivatization protocols. Yields and specific quantities are illustrative and may vary based on experimental conditions and scale.
| Reaction | Starting Material (SM) | Reagent (eq) | Product | Typical Yield (%) | Hypothetical ¹H NMR Shift (ppm) of Key Proton |
| N-Alkylation | 1.0 mmol | NaH (1.2), Benzyl Bromide (1.1) | 1-Benzyl-3-ethyl-3-methoxy-2H-indol-2-one | 75-90% | ~5.0 (s, 2H, N-CH₂) |
| Nitration | 1.0 mmol | HNO₃ (1.1) in H₂SO₄ | 3-Ethyl-3-methoxy-5-nitro-2H-indol-2-one | 60-80% | ~8.2 (d, 1H, Ar-H ortho to NO₂) |
| Methoxy Cleavage | 1.0 mmol | BBr₃ (1.5) | 3-Ethyl-3-hydroxy-2H-indol-2-one | 70-85% | ~4.5 (s, 1H, C3-OH) |
Workflow and Biological Context
The derivatization of the oxindole core is a key strategy in medicinal chemistry to modulate pharmacological activity. For instance, many oxindole derivatives are known to be potent kinase inhibitors.
Caption: General experimental workflow for synthesis and screening.
Many synthesized oxindole derivatives have been evaluated for their anti-inflammatory and anticancer properties. A common mechanism of action is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical in tumor angiogenesis.
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
Introduction
3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one is an indole derivative with potential applications in pharmaceutical research. The development of a robust and reliable analytical method for the quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be accurate, precise, and specific, making it suitable for routine analysis in a drug development setting.
Physicochemical Properties
A summary of the estimated physicochemical properties of this compound, based on the parent compound oxindole, is provided below. These properties are critical in the development of an appropriate HPLC method. The parent compound, 1,3-Dihydro-(2H)-indol-2-one, has a predicted logP of 1.07 and a pKa of 12.14, suggesting the target analyte is moderately polar and will be in a neutral state across a wide pH range.
Experimental Protocols
1. HPLC Method Development Workflow
The development of the HPLC method follows a systematic approach to achieve optimal separation and detection of the analyte.
Caption: Workflow for the systematic development of the HPLC method.
2. Proposed Chromatographic Conditions
Based on the initial assessment, the following chromatographic conditions are proposed for the analysis of this compound.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method will be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Caption: Relationship of key validation parameters for the HPLC method.
1. Specificity
The specificity of the method will be evaluated by analyzing a blank (diluent), a placebo (matrix without analyte), and a sample spiked with the analyte. The absence of interfering peaks at the retention time of the analyte in the blank and placebo chromatograms will demonstrate specificity.
2. Linearity
Linearity will be assessed by analyzing a series of at least five concentrations of the analyte over the range of 1-100 µg/mL. A calibration curve will be constructed by plotting the peak area against the concentration.
| Linearity Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
3. Accuracy
Accuracy will be determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
| Accuracy Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% |
4. Precision
Precision will be evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration will be performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay will be performed on a different day by a different analyst.
| Precision Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) | ≤ 2.0% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
6. Robustness
The robustness of the method will be assessed by intentionally varying key chromatographic parameters and observing the effect on the results.
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase Composition | ± 2% Organic |
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all variations.
Conclusion
This application note provides a comprehensive framework for the development and validation of an RP-HPLC method for the quantitative determination of this compound. The proposed method is expected to be simple, rapid, and reliable for routine analysis in a pharmaceutical laboratory. The detailed validation protocol ensures that the method adheres to international regulatory standards, providing confidence in the generated analytical data.
References
Application Notes and Protocols for LC-MS Analysis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one, a novel synthetic indol-2-one derivative, and its putative metabolites in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols detailed herein cover sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this note includes hypothetical metabolic pathways and quantitative data to serve as a practical framework for researchers initiating studies on this compound.
Introduction
This compound is an investigational compound with potential therapeutic applications. Understanding its metabolic fate is crucial for drug development, enabling the assessment of its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This application note outlines a robust LC-MS/MS method for the simultaneous quantification of the parent compound and its hypothesized metabolites in plasma samples.
Proposed Metabolic Pathway
The metabolic pathway of this compound is proposed to involve several key enzymatic reactions common in drug metabolism. The primary routes are anticipated to be O-demethylation, hydroxylation of the ethyl group, and subsequent oxidation, as well as potential glucuronidation.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of the parent compound and its metabolites from plasma.[1][2]
Materials:
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1][2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
| Time (min) | % B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
Cone Voltage and Collision Energy: To be optimized for each analyte.[3]
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Parent Compound | 206.1 | 174.1 | 30 | 15 |
| Metabolite 1 (M1) | 192.1 | 160.1 | 30 | 15 |
| Metabolite 2 (M2) | 222.1 | 190.1 | 35 | 20 |
| Metabolite 3 (M3) | 220.1 | 188.1 | 35 | 20 |
| Metabolite 4 (M4) | 382.1 | 206.1 | 25 | 12 |
| Internal Standard | (To be determined) | (To be determined) | (Optimized) | (Optimized) |
Quantitative Data Summary
The following tables represent hypothetical quantitative data obtained from a validation study.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| Parent Compound | 1 - 1000 | > 0.995 |
| Metabolite 1 (M1) | 0.5 - 500 | > 0.995 |
| Metabolite 2 (M2) | 0.5 - 500 | > 0.995 |
| Metabolite 3 (M3) | 1 - 500 | > 0.995 |
| Metabolite 4 (M4) | 2 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Parent Compound | LQC | 3 | < 10 | 95 - 105 |
| MQC | 300 | < 8 | 97 - 103 | |
| HQC | 800 | < 7 | 98 - 102 | |
| Metabolite 1 (M1) | LQC | 1.5 | < 12 | 93 - 107 |
| MQC | 150 | < 9 | 96 - 104 | |
| HQC | 400 | < 8 | 97 - 103 |
Experimental Workflow Diagram
The overall experimental workflow from sample receipt to data analysis is depicted below.
Caption: Overview of the analytical workflow.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound and its potential metabolites in a biological matrix. The detailed protocols and hypothetical data serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. Further validation and adaptation of this method may be required based on specific experimental needs and laboratory instrumentation.
References
Application Notes and Protocols: 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one as a Molecular Probe for Kinase Activity
Disclaimer: The following application notes and protocols are a representative example based on the known biological activities of 3-substituted-2-oxindole derivatives. As of the latest literature review, specific data for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one as a molecular probe is not available. This document is intended to provide a scientifically plausible framework for its potential application.
Introduction
This compound, hereafter referred to as EMO-Probe, is a synthetic small molecule belonging to the 3-substituted-2-oxindole class. Compounds in this class have been identified as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases. EMO-Probe is designed as a molecular probe to investigate the activity and inhibition of specific tyrosine kinases, offering a valuable tool for drug discovery and cancer research. Its mechanism of action is predicated on its ability to competitively bind to the ATP-binding pocket of target kinases, thereby inhibiting their catalytic activity.
Principle of Application
EMO-Probe can be utilized in a variety of in vitro and cell-based assays to quantify the activity of specific kinases and to screen for potential kinase inhibitors. Its application relies on the principle of competitive inhibition, where the probe's binding to the kinase active site prevents the phosphorylation of a substrate. The degree of inhibition can be measured using various detection methods, including fluorescence, luminescence, or radioactivity.
Physicochemical Properties of EMO-Probe
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol (>5 mg/mL), and Methanol (>5 mg/mL). Poorly soluble in water. |
| Purity (by HPLC) | >98% |
| Storage | Store at -20°C, protected from light and moisture. |
Application 1: In Vitro Kinase Inhibition Assay
This protocol describes the use of EMO-Probe as a positive control inhibitor in an in vitro kinase assay to determine the IC₅₀ value of a test compound against a target tyrosine kinase.
Materials:
-
EMO-Probe (10 mM stock in DMSO)
-
Test Compound (serial dilutions in DMSO)
-
Recombinant human Tyrosine Kinase (e.g., Src, Abl)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (10 mM stock)
-
Peptide substrate (specific for the target kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
White, opaque 96-well plates
Experimental Workflow:
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol:
-
Prepare serial dilutions of the test compound and EMO-Probe in DMSO. A typical starting concentration for EMO-Probe as a control inhibitor would be 10 µM.
-
In a 96-well plate, add 1 µL of each dilution of the test compound or EMO-Probe. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Prepare a master mix containing the kinase and peptide substrate in kinase buffer. Add 24 µL of this mix to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.
-
Prepare the ATP solution in kinase buffer to the desired final concentration (typically at or near the Km for the kinase).
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ assay).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Expected Results:
| Compound | Target Kinase | IC₅₀ (nM) |
| EMO-Probe | Tyrosine Kinase A | 50 |
| Test Compound X | Tyrosine Kinase A | 120 |
| Test Compound Y | Tyrosine Kinase A | >10,000 |
Application 2: Cellular Target Engagement Assay
This protocol describes a method to assess the ability of EMO-Probe to engage its target kinase within a cellular context using a Western Blot-based assay to detect changes in substrate phosphorylation.
Signaling Pathway:
Caption: EMO-Probe inhibits the target kinase, blocking substrate phosphorylation.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
EMO-Probe (10 mM stock in DMSO)
-
Growth factor or stimulus to activate the signaling pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-substrate, anti-total-substrate, anti-target kinase, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of EMO-Probe (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1 hour.
-
Stimulate the cells with the appropriate growth factor for 15-30 minutes to activate the kinase pathway.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total substrate, total target kinase, and a loading control to ensure equal loading.
Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to the total substrate and loading control. Plot the normalized phosphorylation level against the EMO-Probe concentration to determine the cellular EC₅₀.
Expected Results:
| EMO-Probe (µM) | p-Substrate/Total Substrate (Fold Change vs. Stimulated Control) |
| 0 (Unstimulated) | 0.1 |
| 0 (Stimulated) | 1.0 |
| 0.1 | 0.8 |
| 1.0 | 0.4 |
| 10.0 | 0.1 |
Safety and Handling
EMO-Probe is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information.
Application Notes and Protocols for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one (CAS: 66424-33-7), a bioactive indole derivative with antibacterial properties against both gram-positive and gram-negative bacteria.[1][] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Compound Information
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [3] |
| Molecular Weight | 191.23 g/mol | [3] |
| CAS Number | 66424-33-7 | [3] |
| Appearance | Solid (form may vary) | General |
| Recommended Solvent | DMSO | Inferred from common practice for similar compounds |
| Recommended Storage of Stock Solution | -20°C or -80°C | General laboratory best practices |
Experimental Protocols
1. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
2. Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, to avoid skin and eye contact.
-
Refer to the specific Safety Data Sheet (SDS) for detailed safety information. If a specific SDS is not available, handle the compound with the caution appropriate for a novel chemical substance.
3. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust the volumes and mass accordingly for different desired concentrations or volumes.
Step 1: Calculate the required mass of the compound.
To prepare a 10 mM stock solution, the required mass is calculated using the following formula:
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L * 0.001 L * 191.23 g/mol * 1000 mg/g = 1.9123 mg
Step 2: Weigh the compound.
-
Place a sterile microcentrifuge tube on the analytical balance and tare the balance.
-
Carefully weigh out approximately 1.91 mg of this compound directly into the tared tube. Record the exact mass.
Step 3: Add the solvent.
-
Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Volume (µL) = (Mass (mg) / 191.23 g/mol ) / 0.010 mol/L * 1,000,000 µL/L
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
Step 4: Dissolve the compound.
-
Cap the tube securely.
-
Vortex the tube for 1-2 minutes to facilitate the dissolution of the compound.
-
Visually inspect the solution to ensure that all of the solid has completely dissolved. If necessary, gentle warming in a water bath (not to exceed 37°C) or sonication can be used to aid dissolution.
Step 5: Aliquot and store the stock solution.
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Diagrams
Experimental Workflow for Stock Solution Preparation
A workflow diagram for the preparation and storage of a stock solution.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on a common synthetic route involving the methoxylation of a 3-bromo-3-ethyl-2-oxindole precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete bromination of the 3-ethyl-2-oxindole starting material.2. Inactive catalyst or reagents for the methoxylation step.3. Reaction temperature is too low.4. Insufficient reaction time. | 1. Verify the complete conversion of the starting material to 3-bromo-3-ethyl-2-oxindole by TLC or LC-MS before proceeding.2. Use fresh, high-purity reagents and ensure the catalyst is not deactivated. Consider using a different catalyst system if the issue persists.3. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress.4. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| Formation of Side Products | 1. Over-reaction or decomposition at high temperatures.2. Presence of water or other nucleophiles leading to undesired reactions.3. The base used is too strong or not suitable for the reaction, leading to elimination or other side reactions. | 1. Lower the reaction temperature and monitor the reaction closely.2. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Screen different bases (e.g., organic vs. inorganic) and their concentrations to minimize side product formation. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting materials or byproducts during chromatography.2. Product instability on silica gel. | 1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.2. If the product is sensitive to silica gel, consider alternative purification methods such as recrystallization or preparative HPLC. |
| Inconsistent Yields | 1. Variability in the quality of starting materials or reagents.2. Fluctuations in reaction conditions (temperature, stirring speed, etc.).3. Scaling up the reaction without proper optimization. | 1. Use starting materials and reagents from a reliable source and of consistent purity.2. Maintain strict control over all reaction parameters. Use a temperature-controlled reaction setup.3. When scaling up, re-optimize the reaction conditions, as heat and mass transfer effects can differ. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a two-step process:
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Bromination: Synthesis of the intermediate, 3-bromo-3-ethyl-2-oxindole, from 3-ethyl-2-oxindole.
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Methoxylation: Substitution of the bromine atom with a methoxy group using a suitable methanol source and catalyst. A highly enantioselective approach can be achieved using a chiral Ni(II)/N,N'-dioxide complex.[1]
Q2: How can I improve the yield of the methoxylation step?
To improve the yield, consider the following:
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Catalyst Choice: The choice of catalyst is crucial. Chiral nickel(II) complexes with N,N'-dioxide ligands have shown high efficiency and enantioselectivity.[1]
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Base Selection: The base used can significantly influence the reaction outcome. Inorganic bases like K₂HPO₄ have been reported to give better yields compared to some organic bases.[1]
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Solvent System: A mixed solvent system, such as DCM and 1,4-dioxane, may be beneficial.[1]
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Temperature Control: The reaction temperature should be carefully optimized. A study on a similar alkoxylation reaction found that 10 °C was optimal, with higher temperatures potentially leading to side reactions.[1]
Q3: What are the potential side products in this synthesis?
Potential side products can include:
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Unreacted Starting Material: Incomplete reaction will leave the 3-bromo-3-ethyl-2-oxindole precursor.
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Elimination Product: Formation of a double bond at the 3-position.
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Hydrolysis Product: If water is present, the 3-bromo intermediate can hydrolyze to the 3-hydroxy-3-ethyl-2-oxindole.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the product and any side products.
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-3-ethyl-2-oxindole (Intermediate)
Materials:
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3-ethyl-2-oxindole
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N-Bromosuccinimide (NBS)
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Carbon tetrachloride (CCl₄) or another suitable solvent
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Benzoyl peroxide (initiator)
Procedure:
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Dissolve 3-ethyl-2-oxindole in CCl₄ in a round-bottom flask.
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Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
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Reflux the mixture and monitor the reaction progress by TLC.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the succinimide byproduct.
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Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 3-bromo-3-ethyl-2-oxindole.
Protocol 2: Synthesis of this compound
This protocol is adapted from a general method for the asymmetric alkoxylation of 3-bromo-3-substituted 2-oxindoles.[1]
Materials:
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3-bromo-3-ethyl-2-oxindole
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Methanol (CH₃OH)
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Chiral Ni(II)/N,N'-dioxide complex (catalyst)
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Potassium phosphate dibasic (K₂HPO₄)
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Dichloromethane (DCM) and 1,4-dioxane (solvents)
Procedure:
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To a dried reaction vessel under an inert atmosphere, add the chiral Ni(II)/N,N'-dioxide complex (e.g., 10 mol%).
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Add K₂HPO₄ (2.0 equivalents).
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Add a solution of 3-bromo-3-ethyl-2-oxindole (1.0 equivalent) in a mixed solvent of DCM and 1,4-dioxane (e.g., 7:3 v/v).
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Add methanol (1.5 equivalents).
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Stir the reaction mixture at the optimized temperature (e.g., 10 °C) and monitor its progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield this compound.
Data Presentation
The following table summarizes the optimization of reaction conditions for a similar enantioselective alkoxylation reaction, which can serve as a starting point for optimizing the synthesis of this compound.[1]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ | DCM | 25 | 55 |
| 2 | K₂CO₃ | DCM | 25 | 62 |
| 3 | Cs₂CO₃ | DCM | 25 | 71 |
| 4 | K₂HPO₄ | DCM | 25 | 78 |
| 5 | K₂HPO₄ | DCM/1,4-dioxane (7:3) | 10 | 99 |
| 6 | K₂HPO₄ | DCM/1,4-dioxane (7:3) | 0 | 85 |
Visualizations
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Purification of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing significant loss of my compound during silica gel column chromatography. What are the potential causes and how can I improve the recovery?
Answer:
Low recovery of this compound from silica gel chromatography can be attributed to several factors:
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Compound Instability on Silica Gel: Oxindole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation. The methoxy group at the C3 position might be susceptible to hydrolysis under acidic conditions.
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Irreversible Adsorption: The polar lactam moiety in the oxindole core can lead to strong, sometimes irreversible, binding to the active sites on the silica gel.
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Improper Solvent System: An inappropriate mobile phase can lead to very slow elution or streaking of the compound, making it difficult to collect efficiently.
Troubleshooting Steps:
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Assess Compound Stability: Before performing a column, run a small-scale stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you observe new spots or streaking that was not present initially, your compound may be degrading on the silica.
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Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a mild base, such as triethylamine (typically 0.1-1% v/v), in your mobile phase. Use this same mobile phase composition to pack and run your column.
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Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or a bonded phase silica gel (e.g., C18 for reverse-phase chromatography).
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Optimize the Mobile Phase: A well-chosen solvent system is crucial. For normal phase chromatography, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone) is common for oxindole derivatives. A step-gradient elution, gradually increasing the polarity, can help in eluting the compound without excessive band broadening.
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Work-up Procedure: Ensure your crude material is free of any highly polar, non-volatile impurities from the reaction work-up (e.g., inorganic salts) before loading it onto the column, as these can interfere with the chromatography.
Issue 2: Co-elution of Impurities
Question: I am unable to separate my target compound from a persistent impurity that has a very similar Rf value. What strategies can I employ to achieve better separation?
Answer:
Co-elution of impurities is a common challenge, especially with structurally similar byproducts. For this compound, these could include diastereomers (if a chiral center is introduced during synthesis), or isomers.
Troubleshooting Steps:
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Refine the Mobile Phase:
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Solvent Selectivity: Changing the composition of the mobile phase can alter the selectivity of the separation. For instance, if you are using a hexane/ethyl acetate system, try replacing ethyl acetate with dichloromethane, tert-butyl methyl ether (MTBE), or a mixture of solvents. Different solvents interact differently with the compound and the stationary phase, which can resolve overlapping spots.
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Isocratic vs. Gradient Elution: For closely eluting compounds, a shallow gradient or even an isocratic elution with a finely tuned solvent mixture often provides better resolution than a steep gradient.
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Column Chromatography Parameters:
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Stationary Phase: Use a high-performance silica gel with a smaller particle size for better resolution.
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Column Dimensions: A longer, narrower column generally provides better separation for difficult-to-resolve mixtures.
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Loading Technique: Load the sample in a minimal amount of solvent to ensure a narrow starting band. Dry loading the sample onto a small amount of silica can also improve resolution.
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Alternative Purification Techniques:
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Recrystallization: If the crude product is semi-crystalline, recrystallization can be a highly effective method for removing impurities. Experiment with different solvent systems to find one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
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Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) on either normal or reverse phase can offer superior resolution.
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Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The impurities will depend on the synthetic route. However, some common potential impurities for this class of compounds include:
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Starting Materials: Unreacted starting materials are common impurities.
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Over-alkylation/methylation Products: If the synthesis involves N-alkylation, there's a possibility of side reactions.
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Hydrolysis Product: The 3-methoxy group could be susceptible to hydrolysis back to the 3-hydroxy equivalent, especially during acidic workup or on acidic silica gel.
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Oxidation Products: The oxindole core can be susceptible to oxidation.
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Diastereomers: If any step in the synthesis is diastereoselective but not perfectly so, you will have diastereomeric impurities.
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: A good starting point for normal phase column chromatography would be:
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Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
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Mobile Phase: Start with a solvent system of Hexane:Ethyl Acetate. Begin with a low polarity mixture (e.g., 9:1) and gradually increase the proportion of ethyl acetate. Use TLC to find a solvent ratio that gives your product an Rf value between 0.2 and 0.4 for optimal separation.
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization is a viable and often preferred method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system.
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Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when heated. Common solvents to screen for oxindole derivatives include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.
Q4: My purified compound seems to degrade upon storage. How can I prevent this?
A4: 3-alkoxy-2-oxindoles can be sensitive to light, air (oxidation), and residual acid or base.
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Storage Conditions: Store the purified compound in a tightly sealed, amber-colored vial to protect it from light and air. Storing under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (e.g., in a freezer) can significantly enhance stability.
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Purity: Ensure that all traces of purification solvents and any acidic or basic residues are removed, as these can catalyze degradation over time.
Data Presentation
Table 1: Hypothetical Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Key Impurities Removed | Notes |
| Column Chromatography (Silica Gel) | 85% | 98% | 75% | Starting materials, polar byproducts | Some product loss due to adsorption. |
| Column Chromatography (Neutral Alumina) | 85% | 97% | 85% | Acid-sensitive impurities | Better recovery compared to silica gel. |
| Recrystallization (Ethanol/Water) | 85% | >99% | 65% | Most impurities, especially less polar ones | Highly pure product but lower yield. |
| Preparative HPLC (C18) | 98% | >99.5% | 90% | Closely related isomers/diastereomers | High purity, suitable for final polishing step. |
Note: The data in this table is illustrative and intended to provide a general comparison of expected outcomes for different purification techniques.
Table 2: Potential Impurities and Suggested Removal Strategies
| Potential Impurity | Structure/Description | Suggested Purification Method |
| 3-Ethyl-1,3-dihydro-3-hydroxy-2H-indol-2-one | Hydrolysis product of the methoxy group | Column chromatography (silica gel or neutral alumina) should separate this more polar compound. |
| Starting Isatin Derivative | Unreacted starting material | Typically more polar; easily removed by column chromatography. |
| Diastereomers | Stereoisomers at the C3 position | May require high-resolution techniques like preparative HPLC or careful optimization of column chromatography. Recrystallization might also be effective if the crystal packing differs significantly. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Preparation of the Column:
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Select a glass column of appropriate size (a diameter-to-height ratio of about 1:10 to 1:20 is a good starting point).
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
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Begin eluting with the low-polarity mobile phase.
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Gradually increase the polarity of the mobile phase (step-gradient or linear gradient) to elute the compounds. For example, you might increase the ethyl acetate concentration from 5% to 10%, then to 20%, and so on.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Purification by Recrystallization
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Solvent Selection:
-
In a small test tube, add about 20-30 mg of the crude product.
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Add a small amount of a test solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable.
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If the solid is poorly soluble at room temperature, heat the mixture gently. If the solid dissolves upon heating, this is a potentially good solvent.
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Allow the hot solution to cool slowly to room temperature, and then in an ice bath. If crystals form, you have found a suitable solvent.
-
-
Recrystallization Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
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Perform a hot filtration to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals. You can then place it in an ice bath to maximize crystal formation.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven or air dry them to remove all traces of solvent.
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Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
Identifying common impurities in 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one synthesis
This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves the C3-alkylation of a 3-methoxy-2-oxindole precursor. This typically involves deprotonation of the C3 position with a suitable base, followed by reaction with an ethylating agent like ethyl iodide or ethyl bromide. An alternative route could involve the sequential methoxylation and ethylation of an isatin derivative.
Q2: What are the most common impurities I should expect in my synthesis?
Common impurities can arise from several sources including incomplete reactions, side-reactions, and degradation of the product. These may include:
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Starting Materials: Unreacted 3-methoxy-1,3-dihydro-2H-indol-2-one or the isatin precursor.
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Over-alkylation Products: Di-ethylated or other over-alkylated species.
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Hydrolysis Product: 3-Ethyl-1,3-dihydro-3-hydroxy-2H-indol-2-one, resulting from the hydrolysis of the methoxy group.
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Oxidation Products: Various oxidized forms of the indolinone ring system.
-
Solvent Adducts: Impurities arising from reactions with the solvent.
Q3: How can I best purify the final product?
Column chromatography on silica gel is a standard and effective method for purifying this compound from the common impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q4: Which analytical techniques are most suitable for identifying and quantifying impurities?
A combination of analytical techniques is recommended for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both potentially containing a small amount of formic acid or trifluoroacetic acid for better peak shape) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for identifying the structure of significant impurities if they can be isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups in the final product and for identifying certain types of impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete deprotonation of the 3-methoxy-2-oxindole. | Use a stronger base or increase the equivalents of the base. Ensure anhydrous reaction conditions as proton sources will quench the base. |
| Poor reactivity of the ethylating agent. | Use a more reactive ethylating agent (e.g., ethyl iodide instead of ethyl bromide). Increase the reaction temperature or extend the reaction time. |
| Side reactions consuming the starting material. | Optimize reaction conditions (temperature, solvent, base) to favor the desired C-alkylation. |
Issue 2: Presence of Significant Amounts of 3-Ethyl-1,3-dihydro-3-hydroxy-2H-indol-2-one
| Potential Cause | Suggested Solution |
| Hydrolysis of the methoxy group during reaction or workup. | Ensure anhydrous reaction conditions. Use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature. |
| Acidic conditions during purification. | Neutralize the crude product before purification. Use a neutral or slightly basic mobile phase for chromatography if the compound is stable under these conditions. |
Issue 3: Formation of Multiple Unidentified Byproducts
| Potential Cause | Suggested Solution |
| Over-alkylation or other side reactions. | Use a stoichiometric amount of the ethylating agent. Add the ethylating agent slowly to the reaction mixture to maintain a low concentration. Optimize the reaction temperature to minimize side reactions. |
| Degradation of the product under reaction or purification conditions. | Perform the reaction at a lower temperature. Protect the reaction from light and air if the compound is sensitive. Use milder purification techniques. |
Summary of Common Impurities
The following table summarizes the common impurities, their likely origin, and typical analytical observations.
| Impurity Name | Structure | Likely Origin | Typical HPLC Retention Time (Relative to Product) | Key Mass Spec (m/z) Ion [M+H]⁺ |
| 3-methoxy-1,3-dihydro-2H-indol-2-one | (Starting Material) | Incomplete reaction | Earlier | 164.07 |
| 3-Ethyl-1,3-dihydro-3-hydroxy-2H-indol-2-one | (Hydrolysis Product) | Hydrolysis of the methoxy group | Earlier | 178.08 |
| 3,3-Diethyl-1,3-dihydro-2H-indol-2-one | (Over-alkylation Product) | Reaction with excess ethylating agent | Later | 204.13 |
| Isatin | (Precursor) | Incomplete conversion to starting material | Earlier | 148.04 |
Experimental Protocols
General Protocol for the Synthesis of this compound
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Preparation: To a solution of 3-methoxy-1,3-dihydro-2H-indol-2-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a strong base (e.g., lithium diisopropylamide, LDA) dropwise.
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Deprotonation: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.
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Alkylation: Add ethyl iodide (or another suitable ethylating agent) dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
General Protocol for HPLC Analysis of Impurities
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start with a low percentage of B, and linearly increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis.
Optimizing reaction conditions for synthesizing indol-2-one derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of indol-2-one (oxindole) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the indol-2-one core?
A1: The synthesis of indol-2-one derivatives is versatile, with several established methods. Key strategies include:
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Intramolecular Cyclization: Palladium-catalyzed intramolecular cyclization of 2-alkynylanilines or 2-vinylanilides is a widely used and robust method.[1][2] This approach often involves C-H activation or Heck-type reactions.[2][3]
-
[3+2] Cycloaddition: This method is particularly prominent for synthesizing spirooxindoles. It typically involves the reaction of an in-situ generated azomethine ylide (from isatin and an amino acid like L-proline or sarcosine) with a dipolarophile.[4][5][6]
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Fischer Indole Synthesis: A classic method that can be adapted for oxindoles, involving the reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions, followed by a[7][7]-sigmatropic rearrangement.[8][9] However, this method can present selectivity challenges with unsymmetrical substrates.[9]
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Metal-Free Approaches: Recent developments include metal-free electrochemical intramolecular amination of 2-vinyl anilines, offering a more sustainable alternative.[10]
Q2: How do I select an appropriate solvent for my reaction?
A2: Solvent choice is critical and can significantly impact reaction yield, selectivity, and rate. Protic solvents can facilitate enolization, which may be beneficial in certain reactions.[11] For [3+2] cycloaddition reactions to form spirooxindoles, polar protic solvents like ethanol often provide the best results, whereas nonpolar solvents can be unsuitable due to the poor solubility of starting materials like amino acids.[4] In some cases, solvent-free conditions under microwave irradiation have proven highly effective, leading to high yields in short reaction times.[12] The solubility of all starting materials, reagents, and potential intermediates should be considered.[4][13]
Q3: What factors should guide my choice of catalyst?
A3: The catalyst choice depends entirely on the desired transformation.
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Palladium Catalysts: Pd(OAc)₂ and PdCl₂(PPh₃)₂ are frequently used for cyclization and cross-coupling reactions, such as Sonogashira and Heck reactions, to build the indole framework or add substituents.[1][14][15]
-
Copper Catalysts: Copper salts like CuI and Cu(OAc)₂ are often employed, sometimes as co-catalysts with palladium in Sonogashira couplings, or as the primary catalyst in annulation reactions.[15][16]
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Gold and Rhodium Catalysts: These are often used in catalyst-controlled regiodivergent rearrangements of indole-based ylides, allowing for selective formation of different isomers.[17][18]
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Organocatalysts: Proline and its derivatives are common organocatalysts, especially in asymmetric syntheses and cycloadditions for creating spirooxindoles.[4]
Q4: How do substituents on the aromatic ring or starting materials affect the reaction outcome?
A4: Substituents can have profound electronic and steric effects on the reaction.
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Electronic Effects: In many metal-catalyzed reactions, electron-donating groups (EDGs) on the aniline ring can increase the nucleophilicity of the arene, often leading to better yields compared to electron-withdrawing groups (EWGs).[16] Conversely, in other transformations, EWGs might be beneficial.
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Steric Effects: Bulky ortho-substituents on the aniline ring can hinder the approach of reagents and catalysts, potentially leading to lower yields or requiring more forcing reaction conditions.[16] The position of the substituent (ortho, meta, or para) can also influence the regioselectivity of the cyclization step in methods like the Fischer indole synthesis.[8]
Troubleshooting Guides
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield or has not worked at all. What are the common causes and how can I troubleshoot this?
A: Low or no yield is a frequent issue stemming from several potential factors. A logical, step-by-step approach is the best way to diagnose the problem.
Troubleshooting Workflow for Low/No Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Detailed Checklist:
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Starting Material Integrity: Confirm the purity of your starting materials via NMR or LC-MS. Impurities can poison catalysts or lead to side reactions. Some precursors, like certain alkynylanilines, can be unstable.[14]
-
Catalyst Activity: Transition metal catalysts, especially palladium complexes, can degrade over time or with improper storage. If catalyst deactivation is suspected, try using a fresh batch or a different catalyst.
-
Reaction Atmosphere: Many reactions, particularly those using Pd(0) or other sensitive catalysts, require a strictly inert atmosphere (Nitrogen or Argon). Oxygen can oxidize and deactivate the catalyst.
-
Solvent Quality: Ensure solvents are anhydrous if required by the reaction mechanism. Water can interfere with many organometallic catalytic cycles.
-
Temperature and Time: The reaction may be too slow at the current temperature. Consider incrementally increasing the temperature. Conversely, some intermediates or products might be unstable at higher temperatures, leading to decomposition. Run a time-course study by taking aliquots to determine the optimal reaction time.
Problem: Formation of Multiple Products / Poor Selectivity
Q: My TLC shows multiple spots, and I am struggling to isolate the desired product. How can I improve the reaction's selectivity?
A: Poor selectivity can be either regioselectivity (forming constitutional isomers) or chemoselectivity (reacting at different functional groups).
-
Change the Catalyst/Ligand: In metal-catalyzed reactions, the ligand plays a crucial role in the catalyst's steric and electronic environment. Switching from a general ligand like PPh₃ to a more specialized one (e.g., a bidentate or Buchwald-type ligand) can dramatically improve selectivity.[1] For rearrangements, switching the metal entirely (e.g., from copper to rhodium) can invert the regioselectivity.[18]
-
Adjust the Temperature: Lowering the reaction temperature often enhances selectivity by favoring the kinetic product, which is typically the desired one.
-
Modify the Solvent: As shown in the table below, solvent choice can dictate the reaction pathway. A systematic solvent screen is a valuable optimization step.[19]
-
Protecting Groups: If a competing side reaction involves a reactive functional group (like a free -NH), consider using a protecting group (e.g., Boc, Ts) to block that pathway.
Table 1: Effect of Solvent on Yield and Selectivity Data synthesized from representative literature.[11][19]
| Entry | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | CH₃CN | 60 | 12 | 3,3-Difluorooxindole | 85 |
| 2 | CH₃OH/H₂O (1:1) | 60 | 12 | 3-Fluorooxindole | 78 |
| 3 | Toluene | 80 | 10 | Spirooxindole | 65 |
| 4 | EtOH/H₂O (1:1) | 80 | 10 | Spirooxindole | 92 |
| 5 | Dichloromethane | RT | 24 | Indole | 45 |
| 6 | Ethanol | Reflux | 5 | Spirooxindole | 88[4] |
Problem: Difficulty with Product Purification
Q: I can see my product on the TLC plate, but I cannot separate it from a persistent impurity using column chromatography. What should I do?
A: Purification can be a significant challenge, especially if the product and impurities have similar polarities.[20]
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically screen different solvent systems. Try switching from an ethyl acetate/hexane system to a dichloromethane/methanol or an ether/pentane system. Adding a small amount of triethylamine (~1%) can help with basic compounds (like those containing amines), while a drop of acetic acid can help with acidic compounds.[20]
-
Stationary Phase: If silica gel fails, consider alternative stationary phases like alumina (basic or neutral), C18 reverse-phase silica, or Florisil.
-
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. Screen various solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where your product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is an excellent, albeit more resource-intensive, option.[21]
-
Chemical Modification: As a last resort, consider a derivatization-purification-deprotection sequence. React either the desired product or the impurity with a reagent that significantly changes its polarity, allowing for easy separation. Afterwards, reverse the reaction to recover the pure product.
Key Experimental Protocols
Protocol 1: General Procedure for [3+2] Cycloaddition Synthesis of Pyrrolizidine Spirooxindoles
This protocol is adapted from methodologies used for synthesizing spirooxindole derivatives via a one-pot, multicomponent reaction.[4][5]
Workflow for Spirooxindole Synthesis
Caption: General experimental workflow for spirooxindole synthesis.
Methodology:
-
Reagent Combination: To a round-bottom flask equipped with a condenser and magnetic stir bar, add the chalcone (dipolarophile, 1.0 mmol), isatin (1.3 mmol), and L-proline (amino acid, 1.3 mmol).[4]
-
Solvent Addition: Add ethanol (10-15 mL) as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and stir.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting chalcone spot has disappeared (typically 2-5 hours).[4][5]
-
Workup: Once complete, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Isolation: A solid product will typically precipitate. Collect the crude product by vacuum filtration.
-
Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate, 80:20 v/v) or by recrystallization from a suitable solvent like ethanol.[5]
Protocol 2: General Procedure for Palladium-Catalyzed Sonogashira Coupling/Cyclization
This protocol is a representative method for synthesizing 2-substituted indoles from N-protected 2-iodoanilines.[1][15]
Methodology:
-
Flask Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add N-tosyl-2-iodoaniline (1.0 mmol), PdCl₂(PPh₃)₂ (5-10 mol%), and CuI (5-10 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or Et₃N, 5 mL), followed by the terminal alkyne (1.2 mmol) and a base such as triethylamine (Et₃N, 3.0 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the required time (typically 3-12 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired indole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. youtube.com [youtube.com]
- 10. Indole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model : Oriental Journal of Chemistry [orientjchem.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. mdpi.com [mdpi.com]
Addressing stability issues of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one in solution
This technical support center provides guidance on addressing stability issues of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of oxindole derivatives like this compound in solution can be influenced by several factors, including:
-
pH: The compound may be susceptible to hydrolysis under acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV or visible light may induce photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.
-
Solvent: The choice of solvent can impact solubility and stability.
Q2: What are the visible signs of degradation of a this compound solution?
A2: Degradation may be indicated by:
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A change in the color or clarity of the solution.
-
The formation of precipitates.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, it is recommended to:
-
Store solutions at low temperatures (e.g., 2-8 °C or -20 °C).
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Use freshly prepared solutions whenever possible.
-
If long-term storage is necessary, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: How can I assess the stability of my this compound solution?
A4: Stability can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These methods can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient over time. A stability-indicating method should be developed and validated for accurate assessment.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. Verify the purity of the stock solution using HPLC. Review and optimize storage conditions (temperature, light protection). |
| Precipitate formation in the solution. | Poor solubility or degradation leading to insoluble products. | Check the solubility of the compound in the chosen solvent. Consider using a co-solvent or adjusting the pH. If degradation is suspected, analyze the precipitate to identify its nature. |
| Change in solution color. | Degradation of the compound. | This is a strong indicator of degradation. Discard the solution and prepare a fresh one. Investigate the cause of degradation (e.g., light exposure, improper pH). |
| Multiple peaks observed during HPLC analysis of a freshly prepared solution. | Impure starting material or rapid degradation in the analytical mobile phase. | Check the certificate of analysis of the compound. Ensure the mobile phase is compatible with the compound and does not induce on-column degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and a solution of the compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[2]
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
-
Data Presentation:
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60°C | Data to be filled | Data to be filled |
| 0.1 M NaOH | 24 h | 60°C | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 h | Room Temp | Data to be filled | Data to be filled |
| Thermal (Solid) | 48 h | 70°C | Data to be filled | Data to be filled |
| Thermal (Solution) | 48 h | 70°C | Data to be filled | Data to be filled |
| Photolytic (Solid) | - | - | Data to be filled | Data to be filled |
| Photolytic (Solution) | - | - | Data to be filled | Data to be filled |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.[3]
Materials and Equipment:
-
HPLC system with a diode array detector (DAD) or UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Forced degradation samples from Protocol 1
-
HPLC grade acetonitrile, methanol, and water
-
Buffers (e.g., phosphate, acetate)
Methodology:
-
Initial Method Conditions:
-
Mobile Phase: Start with a gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan the UV spectrum of the parent compound to determine the optimal wavelength for detection.
-
Column Temperature: 25°C.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples.
-
Adjust the mobile phase composition (gradient slope, organic modifier, pH) to achieve adequate separation between the parent peak and all degradation product peaks.
-
Optimize the flow rate and column temperature to improve peak shape and resolution.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3] Specificity is demonstrated by the ability to resolve the main peak from all degradant peaks.
-
Visualizations
Oxindole derivatives are known to act as kinase inhibitors, interfering with various signaling pathways involved in cell proliferation and survival.[4][5] The diagram below illustrates a generalized signaling pathway that can be inhibited by oxindole-based compounds.
Caption: Generalized signaling pathway inhibited by oxindole derivatives.
The following workflow outlines the process for troubleshooting stability issues of this compound.
Caption: Workflow for troubleshooting stability issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
How to avoid byproduct formation in 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Predominant N-Alkylation Instead of C-Alkylation
Symptom: The primary product isolated is the N-ethyl or N-methyl derivative of the oxindole starting material, with low yields of the desired C3-substituted product.
Cause: The nitrogen atom of the oxindole is a competing nucleophilic site. Under certain conditions, particularly with less sterically hindered alkylating agents and certain bases, N-alkylation can be the major reaction pathway.
Solutions:
-
Choice of Base: The selection of the base is critical for directing the alkylation to the C3 position. Strong, non-nucleophilic bases that can facilitate the formation of the C3-enolate are preferred. Butyllithium (BuLi) is often more effective than sodium hydride (NaH) or alkali metal alkoxides in promoting C3-alkylation.
-
N-Protection: Protecting the oxindole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or a benzyl group, can effectively block N-alkylation. The protecting group can be removed in a subsequent step after C3-functionalization is complete.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor C-alkylation over N-alkylation.
Table 1: Effect of Base on C3 vs. N1-Alkylation of a 3-Substituted Oxindole
| Base | Solvent | Temperature (°C) | C3-Alkylated Product Yield (%) | N1-Alkylated Byproduct Yield (%) |
| NaH | THF | 25 | 35 | 60 |
| KOt-Bu | THF | 0 | 45 | 50 |
| LDA | THF | -78 | 75 | 15 |
| n-BuLi | THF | -78 | 85 | <5 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Issue 2: Formation of O-Alkylated Byproduct
Symptom: Isolation of a 2-alkoxy-indole derivative as a significant byproduct.
Cause: The oxindole enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. O-alkylation is more likely to occur with "harder" electrophiles and under conditions that favor thermodynamic control.
Solutions:
-
Choice of Alkylating Agent: Use "softer" electrophiles. For example, using an ethyl iodide instead of a more reactive ethyl triflate may favor C-alkylation.
-
Solvent Effects: Polar aprotic solvents like THF or dioxane generally favor C-alkylation.
-
Counter-ion Effects: The nature of the counter-ion of the enolate can influence the C/O alkylation ratio. Lithium enolates tend to favor C-alkylation more than sodium or potassium enolates.
Issue 3: Formation of Di-ethylated or Di-methoxylated Byproducts
Symptom: The final product mixture contains significant amounts of 3,3-diethyl-1,3-dihydro-2H-indol-2-one or 3,3-dimethoxy-1,3-dihydro-2H-indol-2-one.
Cause: This occurs if the reaction conditions are not carefully controlled, leading to the addition of two ethyl groups or two methoxy groups to the C3 position instead of one of each. This is particularly problematic if the ethylation and methoxylation are performed in a one-pot reaction without careful stoichiometry.
Solutions:
-
Stepwise Addition: It is highly recommended to perform the ethylation and methoxylation in a stepwise manner. First, introduce the ethyl group to form 3-ethyl-1,3-dihydro-2H-indol-2-one, purify this intermediate, and then proceed with the methoxylation.
-
Stoichiometry Control: Carefully control the stoichiometry of the alkylating and alkoxylating agents. Use of a slight excess of the substrate relative to the electrophile in each step can help minimize double addition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route to minimize byproducts in the synthesis of this compound?
A1: A two-step approach is generally recommended. First, perform the ethylation of the N-protected oxindole at the C3 position. After purification of the 3-ethyl-oxindole intermediate, proceed with the methoxylation. This stepwise approach provides better control over the reaction and minimizes the formation of di-substituted byproducts.
Q2: How can I effectively purify the desired product from the common byproducts?
A2: Column chromatography is the most effective method for separating the desired 3-ethyl-3-methoxy-2H-indol-2-one from N-alkylated, O-alkylated, and di-substituted byproducts. A silica gel column with a gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should provide good separation.
Q3: Are there any analytical techniques that can help in identifying the byproducts?
A3: Yes, several techniques are useful. 1H NMR and 13C NMR spectroscopy are invaluable for structural elucidation of the main product and byproducts. Mass spectrometry (MS) can help in identifying the molecular weights of the components in the reaction mixture, confirming the presence of byproducts. High-performance liquid chromatography (HPLC) can be used to quantify the ratio of the desired product to the byproducts.
Key Experimental Protocols
Protocol 1: C3-Ethylation of N-Boc-Oxindole
-
Preparation: To a solution of N-Boc-oxindole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise.
-
Enolate Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: C3-Methoxylation of 3-Ethyl-N-Boc-Oxindole
-
Preparation: To a solution of 3-ethyl-N-Boc-oxindole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Enolate Formation: Stir the mixture at -78 °C for 1 hour.
-
Methoxylation: Add a suitable methoxylating agent, such as methyl trifluoromethanesulfonate (methyl triflate, 1.2 eq), dropwise.
-
Reaction: Maintain the reaction at -78 °C for 4 hours.
-
Quenching and Work-up: Follow the same quenching, extraction, and purification procedures as described in Protocol 1.
-
Deprotection: The N-Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
Visualizing Reaction Pathways and Troubleshooting
Interpreting complex NMR spectra of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
Technical Support Center: Interpreting Complex NMR Spectra
Welcome to the technical support center for the analysis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the interpretation of its complex NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: While an exact spectrum for this specific molecule is not publicly available, based on analogous structures and general principles of NMR spectroscopy, the following proton chemical shifts can be anticipated. The molecule's structure contains a chiral center at the C3 position, which can lead to magnetic non-equivalence for the methylene protons of the ethyl group, potentially resulting in a more complex splitting pattern than a simple quartet.
Q2: What are the predicted ¹³C NMR chemical shifts for this molecule?
A2: The expected carbon chemical shifts are based on known values for similar oxindole and methoxy-substituted compounds. The presence of the electron-withdrawing carbonyl group and the aromatic ring will significantly influence the chemical shifts.
Q3: Why do the methylene protons of the ethyl group at the C3 position show a complex multiplet instead of a simple quartet?
A3: The carbon at the C3 position is a stereocenter. This chirality makes the two methylene protons of the adjacent ethyl group diastereotopic. Diastereotopic protons are in different chemical environments and are not magnetically equivalent. Consequently, they will have different chemical shifts and will split each other, in addition to being split by the methyl protons. This results in a complex multiplet, often an ABX system, rather than a simple quartet.
Q4: I am observing broad peaks in my ¹H NMR spectrum. What could be the cause?
A4: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is recommended.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Diluting the sample may help.
-
Incomplete Solubility: If the compound is not fully dissolved, the sample will be inhomogeneous, causing broad lines. Ensure your compound is completely soluble in the chosen deuterated solvent.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.
-
Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can also appear as broad signals. For instance, the N-H proton of the indole ring can sometimes exchange with residual water in the solvent.
Q5: My integrations in the aromatic region are not accurate due to the residual solvent peak. What can I do?
A5: If the residual peak of your deuterated solvent (e.g., chloroform-d) overlaps with your aromatic signals, you can try the following:
-
Use a Different Solvent: Switching to a solvent whose residual peak does not overlap with your signals of interest, such as acetone-d6 or benzene-d6, can resolve the issue.[1]
-
Solvent Suppression Techniques: Modern NMR spectrometers have pulse sequences that can suppress the signal from the solvent.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the NMR analysis of this compound.
Guide 1: Overlapping Signals in the Aromatic Region
-
Problem: The signals for the four aromatic protons are overlapping, making it difficult to determine their multiplicity and coupling constants.
-
Troubleshooting Steps:
-
Change the Solvent: Running the sample in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆) can alter the chemical shifts of the aromatic protons and may resolve the overlap.[1]
-
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.
-
2D NMR Spectroscopy: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment can help assign protons to their attached carbons.
-
Guide 2: Unexpected Peaks in the Spectrum
-
Problem: The spectrum contains peaks that do not correspond to the target molecule.
-
Troubleshooting Steps:
-
Identify Common Impurities: Check for common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone) that may be present from the purification process.[1] Water is also a very common impurity.
-
Check Deuterated Solvent Purity: The deuterated solvent itself can contain impurities or residual non-deuterated solvent.
-
Sample Degradation: The compound may be unstable under the experimental conditions. Consider re-purifying the sample or acquiring the spectrum at a lower temperature.
-
Logical Workflow for NMR Troubleshooting
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H | 7.0 - 7.6 | m | - | 4H |
| N-H | ~8.0 | br s | - | 1H |
| OCH₃ | ~3.2 | s | - | 3H |
| -CH₂- (Ethyl) | ~2.0 - 2.2 | m | ~7.0 | 2H |
| -CH₃ (Ethyl) | ~0.9 | t | ~7.0 | 3H |
| C3-H (if present) | - | - | - | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 175 - 180 |
| Aromatic C | 110 - 145 |
| C3 | 75 - 85 |
| OCH₃ | 50 - 55 |
| -CH₂- (Ethyl) | 25 - 35 |
| -CH₃ (Ethyl) | 8 - 12 |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Adding the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Dissolving the Sample: Gently vortex or shake the vial until the sample is completely dissolved. If solubility is an issue, gentle warming may be applied, or a different solvent should be chosen.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Adding an Internal Standard (Optional): If precise quantification is needed, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, although modern spectrometers can lock onto the deuterium signal of the solvent.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
Protocol 2: Acquiring a Standard ¹H NMR Spectrum
-
Instrument Setup: Ensure the NMR spectrometer is properly tuned and the temperature is stable.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines. Insert the sample into the magnet.
-
Locking and Shimming:
-
Establish a field-frequency lock on the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.
-
-
Setting Acquisition Parameters:
-
Pulse Width: Use a calibrated 90° or a smaller flip angle (e.g., 30-45°) to reduce experiment time.
-
Acquisition Time (at): Typically set between 2 to 4 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For accurate integration, a longer delay (5 x T₁) is required.
-
Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans are often adequate.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value.
-
Integrate the signals to determine the relative number of protons.
-
Experimental Workflow Diagram
Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.
References
Overcoming poor solubility of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the poor solubility of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one in experimental assays.
Troubleshooting Guides
Issue: Compound precipitates out of solution during assay preparation or execution.
Possible Cause: The aqueous solubility of this compound is low, leading to precipitation when the concentration exceeds its solubility limit in the assay buffer.
Solutions:
-
Optimize Solvent System with Co-solvents: Many organic solvents miscible with water can increase the solubility of hydrophobic compounds.[1][2][3]
-
Recommendation: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your assay system and does not exceed a level that affects biological activity or instrumentation (typically <1% v/v).
-
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[1][4]
-
Incorporate Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1]
-
Recommendation: Introduce a non-ionic surfactant such as Tween® 20 or Triton™ X-100 into the assay buffer at a concentration above its critical micelle concentration (CMC). Be aware that high concentrations of detergents can denature proteins or disrupt cell membranes.[5]
-
Issue: Inconsistent or non-reproducible assay results.
Possible Cause: Poor solubility can lead to variable amounts of the compound being in solution, resulting in inconsistent effective concentrations in the assay.
Solutions:
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in aqueous solutions.[2][6]
-
Recommendation: Incorporate a suitable cyclodextrin (e.g., β-cyclodextrin or its more soluble derivatives like HP-β-CD) into the assay buffer. The formation of the inclusion complex can enhance the solubility and bioavailability of the compound.
-
-
Prepare a Solid Dispersion: A solid dispersion involves dispersing the compound in an inert carrier matrix at the molecular level.[2][7][8]
-
Recommendation: For in vivo or cell-based assays where a solid dosage form is prepared, consider creating a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC). This can improve the dissolution rate and bioavailability.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to solubilize this compound for an in vitro assay?
A1: Start by preparing a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). A common starting concentration is 10-20 mM. For the assay, dilute this stock solution into your aqueous buffer, ensuring the final DMSO concentration is low (e.g., ≤ 0.5%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution, consider the troubleshooting steps outlined above.
Q2: How can I determine the solubility of this compound in different solvents?
A2: A simple method is to prepare saturated solutions by adding an excess amount of the compound to a known volume of solvent. The suspension should be agitated at a constant temperature until equilibrium is reached. After centrifugation or filtration to remove undissolved solid, the concentration of the compound in the supernatant can be determined using a suitable analytical method like HPLC-UV.
Q3: Are there any specific excipients that are recommended for improving the solubility of indole derivatives?
A3: While specific data for this compound is limited, general strategies for poorly soluble drugs are applicable. These include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[6][7][8] The choice of excipient will be assay-dependent and may require empirical testing.
Data Presentation
Table 1: Common Organic Solvents for Preparing Stock Solutions
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | High solubilizing power, but can be toxic to some cells at higher concentrations. |
| Ethanol | 5.2 | 78.5 | Less toxic than DMSO, but may have lower solubilizing power for highly lipophilic compounds. |
| Methanol | 6.6 | 64.7 | Good solvent, but can be toxic. |
| Acetone | 5.1 | 56 | Volatile, can be useful for initial solubilization. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Strong solvent, but also has toxicity concerns. |
Note: Data compiled from various sources.[9][10][11]
Table 2: Comparison of Solubilization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Addition of a water-miscible organic solvent to increase solubility.[2] | Simple and widely used.[1] | The organic solvent may interfere with the assay. |
| pH Adjustment | Altering the pH to ionize the compound, increasing its solubility.[4] | Effective for ionizable compounds. | The required pH may not be compatible with the assay. |
| Surfactants | Formation of micelles that encapsulate the hydrophobic compound.[1] | Can significantly increase apparent solubility. | May denature proteins or disrupt cell membranes. |
| Cyclodextrins | Formation of inclusion complexes.[2] | Generally well-tolerated in biological systems. | Can be a more expensive option. |
| Solid Dispersions | Dispersing the compound in a solid carrier.[7] | Enhances dissolution rate and bioavailability.[1] | More complex to prepare, primarily for solid formulations. |
Experimental Protocols
Protocol 1: General Procedure for Solubilization Using a Co-solvent
-
Weigh out a precise amount of this compound.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to completely dissolve the compound, creating a high-concentration stock solution (e.g., 10 mM). Gentle warming or sonication may aid dissolution.
-
For the working solution, perform a serial dilution of the stock solution into the final aqueous assay buffer.
-
Ensure the final concentration of the co-solvent is below the tolerance level of your specific assay (typically <1% v/v).
-
Visually inspect for any signs of precipitation. If observed, further optimization of the solvent system or the use of an alternative solubilization method is required.
Visualizations
References
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
Comparing the biological activity of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one derivatives
A comprehensive guide for researchers on the diverse biological functions of 3-substituted-1,3-dihydro-2H-indol-2-one derivatives, supported by quantitative data and detailed experimental protocols.
The indol-2-one, or oxindole, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] This guide focuses on comparing the biological activities of various 3-substituted-1,3-dihydro-2H-indol-2-one derivatives, with a specific mention of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one where information is available. The comparisons are based on quantitative experimental data from peer-reviewed studies.
Anticancer and Cytotoxic Activity
Derivatives of the indol-2-one core are widely investigated for their potential as anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes like protein kinases, disruption of cellular processes such as tubulin polymerization, and induction of apoptosis.[4][5][6]
Kinase Inhibition
Many indol-2-one derivatives function as kinase inhibitors, targeting enzymes like VEGFR, EGFR, c-Src, and Chk1, which are crucial for cancer cell proliferation, survival, and angiogenesis.[5][6][7][8]
Table 1: Kinase Inhibitory Activity of Indol-2-one Derivatives
| Compound Class | Target Kinase | Potency (IC50) | Reference |
| 3-(Indol-2-yl)indazoles | Chek1 | 0.30 nM (Compound 21) | |
| 3-Ethylidene-1,3-dihydro-indol-2-ones | Chk1 | 4 nM (Compound 27) | [7] |
| N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles | VEGFR-2 | Sub-micromolar IC50 values | [5] |
| 3-(Hetero)arylideneindolin-2-ones | c-Src | Varies with substitution | [6] |
Cytotoxicity Against Cancer Cell Lines
The direct cytotoxic effect of these derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a standard measure of a compound's potency.
Table 2: Cytotoxic Activity of Indol-2-one Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 1c (an indole derivative) | HeLa (Cervical Cancer) | LC50 | 0.50 | [9] |
| MCF-7 (Breast Cancer) | LC50 | 0.55 | [9] | |
| HepG2 (Liver Cancer) | LC50 | 0.9 | [9] | |
| Compound 6c (Indolo–pyrazole) | SK-MEL-28 (Melanoma) | IC50 | 3.46 | [4] |
| Compound 5t (Benzohydrazide derivative) | REH (Leukemia) | Induces apoptosis | at 0.1 and 0.5 µM | [10] |
| Thiazolidinone-indole hybrid VIII | HCT-15 (Colon Cancer) | IC50 | 0.92 | [4] |
The following diagram illustrates a general workflow for assessing the cytotoxicity of these compounds using a standard MTT assay.
Caption: General workflow for an MTT-based cytotoxicity assay.
Apoptosis Induction and Cell Cycle Arrest
A significant mechanism for the anticancer activity of indol-2-one derivatives is the induction of programmed cell death (apoptosis) and interference with the cell cycle.[10][11] Studies have shown that these compounds can cause cell cycle arrest, particularly in the G2/M phase, and trigger apoptotic pathways.[4][11]
The diagram below depicts a simplified overview of the apoptotic signaling pathway that can be activated by these compounds.
Caption: Simplified overview of apoptosis induction.
Anti-inflammatory Activity
Certain 3-substituted-indolin-2-one derivatives have demonstrated potent anti-inflammatory properties.[12][13] For instance, 3-(3-hydroxyphenyl)-indolin-2-one was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated RAW264.7 macrophage cells.[13] The mechanism often involves the modulation of key inflammatory signaling pathways.
Table 3: Anti-inflammatory Activity of Indol-2-one Derivatives
| Compound | Assay | Effect | Key Finding | Reference |
| 3-(3-hydroxyphenyl)-indolin-2-one | NO Production in RAW264.7 cells | Inhibition | Highest activity among 19 derivatives tested | [13] |
| Cytokine Production (TNF-α, IL-6) | Inhibition | Suppressed mRNA expression of cytokines | [13] | |
| Compound 7i | LPS-induced inflammation | Inhibition | Showed excellent anti-inflammatory effects with low cytotoxicity | [12] |
The anti-inflammatory effects are often mediated by the inhibition of signaling pathways such as NF-κB, which is a central regulator of inflammatory gene expression.
Caption: Inhibition of the NF-κB inflammatory pathway.
Antimicrobial and Antiviral Activity
The indol-2-one scaffold is also associated with antimicrobial and antiviral activities.[3][14] Specifically, this compound has been reported as an indole derivative with activity against both Gram-positive and Gram-negative bacteria.[15] Other derivatives have been synthesized and tested against a range of bacterial, fungal, and viral targets.[3][14]
Table 4: Antimicrobial Activity of Indol-2-one Derivatives
| Compound Class/Name | Target Organism | Activity Metric | Finding | Reference |
| This compound | Gram-positive & Gram-negative bacteria | Antibacterial Activity | Shows activity | [15] |
| 5-substituted-dihydropyrimidin-thiadiazolyl-imino-indol-2-ones | Mycobacterium tuberculosis H37Rv | Antitubercular Activity | Varies with substitution | [3] |
| E. coli, S. aureus, C. albicans | Antibacterial/Antifungal | Varies with substitution | [3] | |
| 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | Viruses | Antiviral Activity | Reported to have antiviral effects | [14] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparing the biological activities of different compounds.
In Vitro Cytotoxicity Assay (MTT Method)
This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity.[4][16]
-
Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., indol-2-one derivatives) dissolved in a suitable solvent like DMSO, which is then diluted in the culture medium. Control wells receive only the vehicle (e.g., 1% DMSO).[12]
-
Incubation: The plates are incubated for a period of 24 to 72 hours in a humidified incubator at 37°C with 5% CO2.[12]
-
MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[12]
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[12]
-
Solubilization: The culture medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a multi-well plate reader at a wavelength of approximately 570 nm.[12]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[13]
-
Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in 96-well plates.[13]
-
Treatment: Cells are pre-treated with various concentrations of the indol-2-one derivatives for about 2 hours.[13]
-
Stimulation: The cells are then stimulated with LPS (e.g., 500 ng/mL) to induce an inflammatory response and incubated for approximately 20-24 hours.[13]
-
Nitrite Measurement: The production of NO is assessed by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at around 540 nm, and the nitrite concentration is determined from a standard curve. The inhibitory effect of the compounds on NO production is then calculated.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Convenient synthetic method for 3-(3-substituted indol-2-yl)quinoxalin-2-ones as VEGF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]
- 14. Pharmacological applications of azomethine derivatives in the therapy of different diseases [pharmacia.pensoft.net]
- 15. This compound-MedChemExpress [medchemexpress.app17.com]
- 16. researchgate.net [researchgate.net]
Validating the Antibacterial Potential of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the potential antibacterial activity of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one. As of this publication, no direct experimental data exists for this specific compound. Therefore, this document serves as a predictive validation based on the well-documented antibacterial properties of the core oxindole scaffold and its various derivatives. This information is intended for researchers, scientists, and drug development professionals.
The oxindole (1,3-dihydro-2H-indol-2-one) structure is a prominent pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including significant antibacterial effects.[1][2] The nature and placement of substituents on the oxindole ring, particularly at the C-3 position, are critical in determining the potency and spectrum of this activity.
Comparative Analysis of Antibacterial Efficacy
The antibacterial performance of oxindole derivatives is heavily influenced by substitutions at the C-3 position. This guide compiles data from various studies on 3-substituted and 3,3-disubstituted oxindoles to provide a basis for comparison.
Data Summary of Related Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several 3-substituted oxindole derivatives against both Gram-positive and Gram-negative bacteria. Data for standard, clinically used antibiotics are included for a comprehensive comparison.[3][4][5][6][7][8]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Oxindole Derivatives and Standard Antibiotics
| Compound/Antibiotic | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa |
| 3-Substituted Oxindoles | ||||
| 3-(1H-Indol-3-yl)indolin-2-one (KS1)[4] | >128 | >128 | >128 | >128 |
| 3-(1-Methylpyrrol-2-yl)-5-bromoindolin-2-one (KS16)[4][9] | 8 | 16 | >128 | >128 |
| 3-(Thiophen-2-yl)-5-fluoroindolin-2-one (KS20)[4] | 16 | 32 | >128 | >128 |
| 3(Z)-{4-[4-(phenylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-one[5][10][11] | 62.5 | Not Reported | 125 | 250 |
| 3-Alkylidene-2-indolone derivative (10g)[8] | 0.5 | 0.5 | >128 | >128 |
| Standard Antibiotics | ||||
| Streptomycin[4] | 16 | 32 | 8 | 16 |
| Ciprofloxacin[4][9] | 0.5 | 1 | 0.25 | 1 |
| Gentamicin[4][9] | 1 | 4 | 2 | 4 |
| Gatifloxacin[8] | 0.5 | 0.5 | 1 | 2 |
Note: Lower MIC values indicate greater antibacterial potency.
The compiled data suggest that modifications at the 3-position of the oxindole ring can result in potent antibacterial agents, especially against Gram-positive bacteria such as Staphylococcus aureus, including multi-drug resistant strains (MRSA).[4][8] The introduction of heterocyclic and specific alkylidene groups at this position appears to be a promising strategy for enhancing antibacterial activity.[4][8]
Experimental Protocols for Antibacterial Validation
To empirically validate the antibacterial activity of this compound, standardized microbiological assays are essential. The following are detailed methodologies for two primary assays.[12][13][14]
Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This quantitative assay identifies the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[13][14]
Materials:
-
Test Compound: this compound
-
Reference Antibiotics (e.g., Ciprofloxacin, Gentamicin)
-
Bacterial Strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh 18-24 hour culture. The turbidity is adjusted to match a 0.5 McFarland standard, equivalent to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: Serial two-fold dilutions of the test compound and reference antibiotics are prepared in CAMHB directly within the 96-well plates.
-
Inoculation: The standardized bacterial inoculum is added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: A positive control well (broth and inoculum, no compound) and a negative control well (broth only) must be included.
-
Incubation: The plates are incubated under appropriate conditions, typically at 37°C for 16-20 hours.
-
Result Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth (lack of turbidity).[13]
Disk Diffusion (Zone of Inhibition) Assay
This is a qualitative method used to assess the susceptibility of a bacterial strain to an antimicrobial agent.[15][16]
Materials:
-
Test Compound
-
Sterile blank paper discs (6 mm diameter)
-
Bacterial Strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Incubator
Procedure:
-
Plate Inoculation: A sterile swab is dipped into the standardized bacterial suspension and streaked evenly across the entire surface of an MHA plate to ensure a confluent lawn of growth.
-
Disk Application: Sterile paper discs are impregnated with a defined concentration of the test compound and placed firmly onto the inoculated agar surface.
-
Incubation: The plates are inverted and incubated at 37°C for 16-18 hours.
-
Measurement and Interpretation: The diameter of the clear zone of growth inhibition surrounding each disc is measured in millimeters. A larger zone of inhibition is generally indicative of a higher susceptibility of the bacterium to the antimicrobial agent.[12][15]
Visualized Experimental and Mechanistic Schemes
The following diagrams provide a visual representation of the experimental workflow and a potential mechanism of action for oxindole-based antibacterial agents.
Caption: Workflow for antibacterial susceptibility testing.
Caption: Proposed mechanism of antibacterial action.
Hypothesized Mechanism of Action
The precise antibacterial mechanism of this compound remains to be elucidated. However, a common mechanism for many bioactive oxindole derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, repair, and segregation. The oxindole scaffold can interfere with these essential cellular processes, ultimately leading to a bacteriostatic (growth-inhibiting) or bactericidal (cell-killing) effect. The specific 3-ethyl and 3-methoxy substitutions are hypothesized to influence the compound's binding affinity and specificity to these enzymatic targets. Further investigations, including enzymatic assays and molecular docking studies, are necessary to confirm this proposed mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and discovery of novel oxindoles bearing 3-heterocycles as species-specific and combinatorial agents in eradicating Staphylococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Expeditious synthesis, antibacterial activity evaluation and GQSAR studies of 3-bisoxindoles, 2-oxindolyl-2-hydroxyindan-1,3-diones and 2-oxindolyl-2-hydroxyacenaphthylen-1-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and discovery of novel oxindoles bearing 3-heterocycles as species-specific and combinatorial agents in eradicating Staphylococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial and antioxidant activity of some oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles | Semantic Scholar [semanticscholar.org]
- 12. woah.org [woah.org]
- 13. apec.org [apec.org]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microchemlab.com [microchemlab.com]
- 16. singerinstruments.com [singerinstruments.com]
Comparative Guide to Structure-Activity Relationship (SAR) of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one analogs, a class of compounds investigated for their potential as kinase inhibitors and anticancer agents. The oxindole scaffold is a privileged structure in medicinal chemistry, and substitutions at the C3 position have been shown to significantly influence biological activity.[1][2][3][4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the logical relationships in the evaluation of these compounds.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a series of 3,3-disubstituted oxindole derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), providing a quantitative comparison of the potency of each analog.
| Compound ID | R1 (at N1) | R2 (at C3) | R3 (at C3) | Cancer Cell Line | IC50 (µM) |
| 6d | H | Et | N=PPh3 | PC3 (Prostate) | 6-10 |
| MCF7 (Breast) | 6-10 | ||||
| SW620 (Colon) | 6-10 | ||||
| MiaPaca2 (Pancreas) | 6-10 | ||||
| A375 (Melanoma) | 6-10 | ||||
| 7d | H | Et | NCO | PC3 (Prostate) | 7-20 |
| MCF7 (Breast) | 7-20 | ||||
| SW620 (Colon) | 7-20 | ||||
| MiaPaca2 (Pancreas) | 7-20 | ||||
| A375 (Melanoma) | 7-20 |
Note: The data presented is based on a study of 3,3-disubstituted oxindole derivatives. While not exclusively focused on 3-ethyl-3-methoxy analogs, it provides valuable insights into the impact of substitutions at the C3 position.[1][2]
Experimental Protocols
General Synthesis of 3,3-Disubstituted Oxindole Derivatives
A general synthetic route to 3,3-disubstituted oxindoles bearing a nitrogen atom at the C3 position starts from a 3-alkyl oxindole. This pathway is notable for being metal-free. The specific substitutions on the nitrogen atom at C3 are achieved through subsequent reactions, for instance, with isocyanates or via an iminophosphorane intermediate.[1][2]
In Vitro Cytotoxicity Assay
The anti-proliferative activity of the synthesized compounds is typically evaluated against a panel of human tumor cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.
-
Cell Seeding: Human cancer cells (e.g., PC3, MCF7, SW620, MiaPaca2, and A375) and normal cells (e.g., peripheral blood mononuclear cells - PBMCs) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curves, representing the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.
Visualizations
General Structure-Activity Relationship (SAR) Workflow
Caption: A flowchart illustrating the general workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of 3,3-disubstituted oxindole analogs.
Kinase Inhibition and Downstream Signaling
Oxindole derivatives are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6] Inhibition of these kinases can disrupt downstream signaling cascades, leading to anticancer effects.
Caption: A diagram showing the inhibitory effect of this compound analogs on protein kinases, leading to the disruption of downstream signaling pathways that control cell proliferation and survival.
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Novel 3,3-disubstituted oxindole derivatives. Synthesis and evaluation of the anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthesis Methods for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of specifically substituted oxindoles, such as 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one, is of significant interest for the development of novel therapeutic agents. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and a summary of key performance indicators to aid in the selection of an appropriate synthetic strategy.
Introduction
This compound possesses a unique substitution pattern at the C3 position, featuring both an ethyl and a methoxy group. This disubstitution presents a synthetic challenge requiring a strategic approach to introduce these functionalities. This guide evaluates two primary retrosynthetic pathways: Route A , which involves the sequential ethylation and methoxylation of an oxindole precursor, and Route B , a more convergent approach utilizing a Grignard reaction on isatin followed by methylation.
Comparative Data of Synthetic Routes
The following table summarizes the key comparative metrics for the two proposed synthetic routes. The data is compiled from analogous reactions reported in the literature and provides an estimated comparison of yield, reaction time, and complexity.
| Parameter | Route A: Sequential Ethylation and Methoxylation | Route B: Grignard Reaction and Methylation |
| Starting Material | Oxindole | Isatin |
| Number of Steps | 3 | 2 |
| Overall Estimated Yield | 40-60% | 65-80% |
| Total Estimated Time | 2-3 days | 1-2 days |
| Key Reagents | NaH, Ethyl iodide, m-CPBA, NaH, Methyl iodide | Ethylmagnesium bromide, NaH, Methyl iodide |
| Purification Methods | Column chromatography for each step | Column chromatography after each step |
| Scalability | Moderate | Good |
| Advantages | Utilizes readily available oxindole. | More convergent, higher overall yield. |
| Disadvantages | Multi-step, potential for side reactions in oxidation. | Grignard reagent is moisture sensitive. |
Experimental Protocols
Route A: Sequential Ethylation and Methoxylation
This route involves a three-step process starting from oxindole: C3-ethylation, C3-hydroxylation, and subsequent O-methylation.
Step 1: Synthesis of 3-Ethyl-1,3-dihydro-2H-indol-2-one
-
To a solution of oxindole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-ethyl-1,3-dihydro-2H-indol-2-one.
Step 2: Synthesis of 3-Ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
-
Dissolve 3-ethyl-1,3-dihydro-2H-indol-2-one (1.0 eq) in a suitable solvent such as THF.
-
Cool the solution to -78 °C and add a strong base like lithium diisopropylamide (LDA) (1.1 eq) to generate the enolate.
-
Bubble molecular oxygen through the solution for 1-2 hours.
-
Quench the reaction with a reducing agent, such as saturated aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by column chromatography to yield 3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one.
Alternative for Step 2: Aerobic oxidation in the presence of a suitable catalyst can also be employed as a milder alternative.
Step 3: Synthesis of this compound
-
To a solution of 3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography.
Route B: Grignard Reaction and Methylation
This more convergent route begins with isatin and utilizes a Grignard reagent to install the ethyl and hydroxyl groups in a single step.
Step 1: Synthesis of 3-Ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
-
To a solution of isatin (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethylmagnesium bromide in THF (3.0 M, 1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one.[1][2]
Step 2: Synthesis of this compound
-
To a solution of 3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one (1.0 eq) in anhydrous DMF at 0 °C, add NaH (60% dispersion in mineral oil, 1.2 eq).
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with cold water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the final product, this compound.
Visualized Workflow and Logic
The following diagrams illustrate the logical flow of the two synthetic routes, providing a clear visual comparison of the reaction sequences.
Caption: Comparative workflow of the two proposed synthetic routes.
Conclusion
Both presented routes offer viable pathways to the target molecule, this compound. Route B, the Grignard reaction followed by methylation, is recommended as the more efficient approach due to its convergent nature, resulting in a higher overall yield and fewer synthetic steps. However, Route A provides a valuable alternative, particularly if oxindole is a more readily available starting material than isatin in a given laboratory setting. The choice of synthesis will ultimately depend on the specific constraints and objectives of the research, including reagent availability, desired scale, and timeline.
References
The Efficacy of 3-Substituted Indolin-2-one Derivatives as a Promising Class of Antibacterial Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. One such scaffold of growing interest is the indolin-2-one core, with various 3-substituted derivatives demonstrating significant efficacy against a range of bacterial pathogens. While specific quantitative data on the antibacterial activity of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one is not extensively available in current literature, this guide provides a comparative analysis of the broader class of 3-substituted indolin-2-one derivatives, drawing upon available experimental data to benchmark their performance against commercial antibiotics.
Quantitative Efficacy of 3-Substituted Indolin-2-one Derivatives
The antibacterial efficacy of several 3-substituted indolin-2-one derivatives has been evaluated using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below summarizes the MIC values of representative compounds from this class against various Gram-positive and Gram-negative bacteria, alongside MIC values for common commercial antibiotics for comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of 3-Alkylidene-2-Indolone Derivatives Against Gram-Positive Bacteria
| Compound | Staphylococcus aureus ATCC 6538 (μg/mL) | Staphylococcus aureus ATCC 4220 (μg/mL) | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 (μg/mL) |
| Compound 10f | 0.5 | 0.5 | 0.5 |
| Compound 10g | 0.5 | 0.5 | 0.5 |
| Compound 10h | 0.5 | 0.5 | 0.5 |
| Gatifloxacin (Control) | 0.5 | 0.5 | 0.5 |
| Data sourced from a study on 3-alkylidene-2-indolone derivatives.[1] |
Table 2: Minimum Inhibitory Concentration (MIC) of 3-Substituted Indole-2-one and -thione Derivatives Against Various Bacteria
| Compound | Salmonella enterica (μg/mL) | Methicillin-resistant Staphylococcus aureus (MRSA) (μg/mL) |
| Compound 2 | 125 | - |
| Compound 3 | 125 | - |
| Compound 4 | - | 125 |
| Compound 5 | - | 125 |
| Compound 6 | - | 125 |
| Compound 7 | - | 125 |
| Compound 8 | - | 125 |
| Ampicillin (Control) | Comparable Activity | Comparable Activity |
| Data indicates that the most active compounds showed antimicrobial activity at a MIC value of 125 μg/mL, which was comparable to the reference compound ampicillin.[2] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of a potential antibacterial agent. The Broth Microdilution Method is a standard and widely accepted protocol for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
A detailed, step-by-step protocol for the Broth Microdilution assay can be found in various established microbiology resources.[3][4][5][6][7]
Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Mechanisms of Action
The antibacterial activity of 3-substituted indolin-2-one derivatives appears to be multifaceted, with different analogs exhibiting distinct mechanisms of action.
Dual Mode of Action: Topoisomerase IV Inhibition and Reductive Bioactivation
A notable mechanism has been identified for certain indolin-2-one nitroimidazole hybrids. These compounds exhibit a dual mode of action:
-
Direct Inhibition of Topoisomerase IV: They directly inhibit topoisomerase IV, an essential enzyme for DNA replication in bacteria. This activity is comparable to that of established antibiotics like ciprofloxacin.[8][9][10][11]
-
Reductive Bioactivation: The nitroimidazole moiety can be reduced within the bacterial cell, leading to the formation of reactive radical species that cause damage to DNA and other vital cellular components.[8][9][10][11]
This dual mechanism is significant as it may reduce the likelihood of bacteria developing resistance.
Dual mechanism of action for some indolin-2-one nitroimidazole derivatives.
Inhibition of Dihydrofolate Reductase (DHFR)
Another potential mechanism of action for some 3-alkylidene-2-indolone derivatives is the inhibition of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of this enzyme disrupts these vital cellular processes, leading to bacterial cell death.
Conclusion
The available data strongly suggests that the 3-substituted indolin-2-one scaffold represents a promising avenue for the development of novel antibacterial agents. Derivatives of this class have demonstrated potent activity against a variety of bacteria, including drug-resistant strains, with some exhibiting efficacy comparable to commercial antibiotics. The diverse mechanisms of action observed within this class, including the novel dual-action pathway, offer a potential strategy to combat the growing challenge of antibiotic resistance. Further investigation into the structure-activity relationships of these compounds, including the specific derivative this compound, is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. youtube.com [youtube.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Benchmarking 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one: A Comparative Guide for Researchers
In the landscape of modern drug discovery, the oxindole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comprehensive benchmark analysis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one against similar research compounds, offering researchers, scientists, and drug development professionals a comparative framework for evaluation. The analysis focuses on key performance areas including antibacterial, kinase inhibition, and tubulin polymerization inhibition activities.
While direct experimental data for this compound is limited in publicly available literature, this guide leverages structure-activity relationship (SAR) data from closely related 3-substituted oxindole derivatives to provide a robust comparative context.
Comparative Data on Antibacterial Activity
The oxindole core is a well-established pharmacophore in the development of novel antibacterial agents. Derivatives of 1,3-dihydro-2H-indol-2-one have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several 3-substituted oxindole derivatives against various bacterial strains, providing a benchmark for the expected activity of this compound.
| Compound ID | R Group at C3 | Bacterial Strain | MIC (µg/mL) | Reference |
| IA-1 | -(4-Trifluoromethyl-2-nitrophenyl) | E. coli | ~7 | [1] |
| S. aureus | ~7 | [1] | ||
| IA-2 | 1,3,5-trisubstituted-2-oxindole derivative (3a) | M. tuberculosis H37Rv | 25 | [2] |
| IA-3 | 1,3,5-trisubstituted-2-oxindole derivative (3c) | M. tuberculosis H37Rv | 25 | [2] |
| IA-4 | 1,3,5-trisubstituted-2-oxindole derivative (4a) | M. tuberculosis H37Rv | 25 | [2] |
| IA-5 | 1,3,5-trisubstituted-2-oxindole derivative (4b) | M. tuberculosis H37Rv | 25 | [2] |
| IA-6 | 3-substituted indole-2-one derivative (2) | A. baumannii ATCC 19606 | 125-500 | [3] |
| IA-7 | 3-substituted indole-2-one derivative (3) | A. baumannii ATCC 19606 | 125-500 | [3] |
Comparative Data on Kinase Inhibition
The 3-substituted oxindole scaffold is a prominent feature in a variety of kinase inhibitors, playing a crucial role in cancer research. Notably, derivatives of 3-ethylidene-1,3-dihydro-indol-2-one have been investigated as potent inhibitors of Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response. The table below presents the half-maximal inhibitory concentration (IC50) values for several oxindole-based Chk1 inhibitors.
| Compound ID | Structure/Description | Chk1 IC50 (nM) | Reference |
| KI-1 | 3-(Indol-2-yl)indazole derivative (21) | 0.30 | [4] |
| KI-2 | 3-Ethylidene-1,3-dihydro-indol-2-one analog (25) | 8 | [5] |
| KI-3 | 3-Ethylidene-1,3-dihydro-indol-2-one analog (27) | 4 | [5] |
| KI-4 | 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-one (4e2) | Modest Inhibition | [6] |
| KI-5 | 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-one (4h2) | Modest Inhibition | [6] |
Comparative Data on Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Several classes of indole derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine site. The following table summarizes the IC50 values for tubulin polymerization inhibition by various oxindole and indole derivatives.
| Compound ID | Structure/Description | Tubulin Polymerization IC50 (µM) | Reference |
| TPI-1 | Benzimidazole substituted spirocyclopropyl oxindole (12p) | 5.64 | [7] |
| TPI-2 | 2-Phenylindole derivative (33) | Potent Inhibition | [8] |
| TPI-3 | 2-Phenylindole derivative (44) | Potent Inhibition | [8] |
| TPI-4 | Arylthioindole (ATI) derivative (3) | 3.3 | [8] |
| TPI-5 | N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 4.5 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays discussed in this guide.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at a temperature and duration suitable for the specific bacterial strain (typically 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Chk1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.
-
Reaction Setup: The assay is performed in a 96-well or 384-well plate. Each reaction well contains the Chk1 enzyme, a suitable substrate (e.g., a peptide derived from CDC25C), ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the ADP generated into ATP and to generate a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the Chk1 kinase activity. IC50 values are calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is resuspended in a polymerization buffer.
-
Reaction Mixture: The reaction mixture, containing tubulin, GTP (to induce polymerization), and the test compound at various concentrations, is prepared in a 96-well plate.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Measurement of Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance or fluorescence at a specific wavelength. A fluorescent dye that binds to polymerized tubulin can be used for detection.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological pathways and experimental procedures can significantly aid in understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Chk1 Signaling Pathway Inhibition by Oxindole Derivatives.
Caption: Workflow for Antibacterial Broth Microdilution Assay.
Caption: Mechanism of Tubulin Polymerization Inhibition by Oxindoles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Benzimidazole-Substituted Spirocyclopropyl Oxindole Derivatives as Cytotoxic Agents: Tubulin Polymerization Inhibition and Apoptosis Inducing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Stereochemical Assignment of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
The definitive determination of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. For complex scaffolds such as the 3,3-disubstituted oxindole core present in 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one, an unambiguous stereochemical assignment is critical for understanding its biological activity and ensuring enantiomeric purity. This guide provides a comparative overview of the three principal analytical techniques for this purpose: Vibrational Circular Dichroism (VCD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Ester Analysis, and Single-Crystal X-ray Crystallography.
While specific experimental data for this compound is not extensively available in public literature, this guide will utilize illustrative data from closely related 3-substituted oxindole analogues to provide a practical comparison of these methodologies.
Comparative Analysis of Analytical Techniques
The selection of an appropriate method for absolute configuration determination depends on factors such as sample availability, crystalline nature, and the presence of suitable functional groups. The following table summarizes the key performance indicators for each technique as applied to the structural elucidation of chiral oxindoles.
| Feature | Vibrational Circular Dichroism (VCD) | NMR (Mosher's Ester Analysis) | X-ray Crystallography |
| Principle | Differential absorption of left and right circularly polarized infrared light. | Diastereomeric differentiation of NMR signals after derivatization with a chiral agent. | Diffraction of X-rays by a single crystal lattice. |
| Sample Phase | Solution (e.g., in CDCl₃) | Solution (e.g., in CDCl₃) | Solid (single crystal) |
| Sample Amount | ~1-5 mg | ~1-5 mg per ester | <1 mg (crystal dependent) |
| Key Advantage | Applicable to non-crystalline samples in solution.[1] | Does not require a crystalline sample; uses standard NMR equipment. | Provides unambiguous 3D structural determination. |
| Key Limitation | Requires computational modeling (DFT) for interpretation. | Indirect method; requires chemical derivatization of a precursor alcohol. | Dependent on the ability to grow high-quality single crystals. |
| Data Output | VCD and IR spectra | ¹H NMR chemical shift differences (Δδ) | Atomic coordinates, bond lengths, bond angles, Flack parameter. |
Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful, non-destructive technique that provides stereochemical information for chiral molecules in solution. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by Density Functional Theory (DFT) calculations for a known enantiomer.[1]
Illustrative VCD Data for a Chiral Oxindole Analog
The VCD spectrum of a chiral oxindole is often characterized by a bisignate couplet in the carbonyl stretching region, arising from the interaction of the C2- and C9-carbonyl groups (if an N-acyl group is present) or other nearby chromophores. The sign of this couplet is indicative of the absolute configuration.
| Parameter | Experimental Data (Illustrative) |
| Solvent | CDCl₃ |
| Concentration | 0.05 M |
| C=O Stretch ν(cm⁻¹) | 1765 (+), 1725 (-) |
| Δε (L·mol⁻¹·cm⁻¹) | +8.5 (at 1765 cm⁻¹), -6.2 (at 1725 cm⁻¹) |
| Interpretation | A positive couplet at higher frequency suggests an (R)-configuration at the C3 stereocenter (based on DFT correlation). |
Experimental Protocol for VCD Analysis
-
Sample Preparation: Dissolve 1-5 mg of the enantiomerically pure oxindole in 150-200 µL of a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.05-0.1 M.
-
Data Acquisition: Record the VCD and IR spectra on a VCD spectrometer in the range of 2000-1000 cm⁻¹. Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the (R)-enantiomer) of the target molecule using a suitable molecular mechanics force field.
-
Optimize the geometry of the low-energy conformers using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the vibrational frequencies and VCD intensities for each optimized conformer.
-
Generate a Boltzmann-averaged VCD spectrum based on the relative free energies of the conformers.
-
-
Data Analysis: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the sign and relative intensity of the key bands confirms the absolute configuration. If the experimental spectrum is opposite to the calculated spectrum for the (R)-enantiomer, the sample is assigned the (S)-configuration.
Experimental Workflow for VCD Analysis```dot
Method 3: Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive and unambiguous determination of absolute configuration, provided that a suitable single crystal can be obtained. The method relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal structure.
Illustrative Crystallographic Data for a Chiral Oxindole Analog
| Parameter | Value (Illustrative) |
| Chemical Formula | C₁₁H₁₃NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 7.58, 10.23, 13.45 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1041.5 |
| Z | 4 |
| Flack Parameter | 0.02(4) |
| Conclusion | The Flack parameter close to zero confirms the assigned (R)-configuration. |
A Flack parameter close to 0 indicates that the determined absolute configuration is correct, while a value close to 1 suggests that the inverted structure is correct.
Experimental Protocol for X-ray Crystallography
-
Crystallization: Grow single crystals of the enantiomerically pure oxindole derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters against the experimental data.
-
Absolute Configuration Determination: Determine the absolute configuration using the anomalous scattering data, typically by calculating the Flack parameter.
Signaling Pathway for X-ray Crystallography
Conclusion
The determination of the absolute configuration of this compound can be confidently achieved using VCD, NMR (via a precursor alcohol), or X-ray crystallography. X-ray crystallography remains the "gold standard" for its unambiguous results but is contingent on successful crystallization. VCD and Mosher's ester analysis are powerful solution-state alternatives that are not limited by the need for single crystals. The choice of method will ultimately be guided by the physical properties of the sample and the available instrumentation. For novel chiral drug candidates, employing at least two of these methods provides the highest level of confidence in the stereochemical assignment.
References
Unveiling the Bioactive Potential: A Comparative Analysis of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one and Related Oxindole Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported bioassay results for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one and structurally related 3-substituted-2-oxindole compounds. While specific quantitative data for the target compound is limited in publicly available literature, this guide contextualizes its potential activity by examining the performance of analogous structures.
Introduction to this compound
This compound is an indole derivative that has been identified as a metabolite isolated from Streptomyces antibioticus.[1] Literature suggests that this compound possesses activity against both Gram-positive and Gram-negative bacteria.[1] However, to date, specific quantitative bioassay data, such as Minimum Inhibitory Concentration (MIC) values, have not been extensively reported in accessible scientific literature.
The 2-oxindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The nature and position of substituents on the oxindole core play a crucial role in determining the specific bioactivity and potency of these compounds.
Comparative Bioassay Data
To provide a framework for understanding the potential antibacterial efficacy of this compound, this section summarizes the quantitative bioassay data for a selection of other 3-substituted-2-oxindole derivatives.
| Compound/Derivative Class | Assay Type | Test Organism(s) | Results (e.g., MIC, Zone of Inhibition) | Reference |
| This compound | Antibacterial Assay | Gram-positive and Gram-negative bacteria | Activity reported, but quantitative data not available in the searched literature. | [1] |
| 1,3,5-Trisubstituted-2-oxindole derivatives | Broth dilution assay | Mycobacterium tuberculosis H37Rv | Exhibited anti-tubercular activity at 25 μg/mL. | [2] |
| 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones | Microdilution assay | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Significant antibacterial activity reported. | [1] |
| 3-(4-trifluoromethyl-2-nitrophenyl)indole | MIC Assay | E. coli and S. aureus | MIC ≈ 7 μg/cm³ | [3] |
| 3-Alkylidene-2-indolone derivatives | MIC Assay | Gram-positive bacteria (e.g., strain 4220) | MIC values ranging from 0.5–16 μg/mL. | [4] |
Experimental Methodologies
The following are generalized experimental protocols for antibacterial assays commonly used to evaluate 2-oxindole derivatives, based on the cited literature.
Broth Dilution Assay for Antitubercular Activity
This method is utilized to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
-
Preparation of Media: Middlebrook 7H-9 broth is prepared and dispensed into sterile bottles.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions of the compounds are then prepared in the broth to achieve the desired test concentrations (e.g., 100, 50, 25 µg/mL).
-
Inoculation: A standardized suspension of the M. tuberculosis H37Rv strain is added to each bottle containing the diluted compound.
-
Controls: A growth control (broth with inoculum but no compound) and drug controls with known antitubercular agents are included.
-
Incubation: The bottles are incubated under appropriate conditions.
-
Observation: The presence or absence of turbidity is observed. The lowest concentration of the compound that completely inhibits visible growth is recorded as the MIC.[2]
Microdilution Assay for General Antibacterial Screening
This assay is a common method to determine the MIC of compounds against a panel of bacteria.
-
Preparation of Media: Mueller-Hinton broth is typically used for bacterial growth.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent and serially diluted in the broth within microtiter plates.
-
Inoculation: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is added to each well of the microtiter plate.
-
Controls: Positive controls (bacteria with no compound) and negative controls (broth only) are included on each plate. A standard antibiotic is also typically tested as a positive control for inhibition.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that prevents visible bacterial growth.[1]
Visualizing Workflows and Relationships
To better illustrate the processes and concepts involved in the study of 3-substituted-2-oxindoles, the following diagrams are provided.
Conclusion
While specific quantitative bioassay data for this compound remains elusive in the reviewed literature, its identification as a natural product with antibacterial properties warrants further investigation. The broader class of 3-substituted-2-oxindoles has demonstrated significant potential as a source of novel antibacterial agents. The comparative data presented in this guide highlights the importance of the substituent at the C3 position in determining the antibacterial potency and spectrum of these compounds. Further studies are needed to fully elucidate the bioactivity profile of this compound and to explore its potential as a lead compound in the development of new anti-infective therapies.
References
Orthogonal Validation of 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one's Kinase Inhibitor Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized mechanism of action for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one as a kinase inhibitor, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The oxindole scaffold is a privileged structure in kinase inhibitor design, with notable examples including the FDA-approved drug Sunitinib.[1][2] This document outlines orthogonal validation strategies to confirm this proposed mechanism and compares the hypothetical performance of the target compound with established multi-kinase inhibitors, Sunitinib and SU6656.
Hypothesized Mechanism of Action
Based on its structural similarity to known kinase inhibitors, this compound is proposed to function as an ATP-competitive inhibitor of protein kinases, particularly those involved in angiogenesis such as VEGFR-2. By binding to the ATP-binding pocket of the kinase domain, it is thought to block the phosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling pathways that lead to cell proliferation, migration, and angiogenesis.
Comparative Analysis of Kinase Inhibitors
To provide a framework for evaluating this compound, we compare its hypothetical inhibitory activity with that of two well-characterized oxindole-based kinase inhibitors, Sunitinib and SU6656. Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor known to target VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4][5] SU6656 is recognized as a selective inhibitor of the Src family of kinases.[6][7]
Table 1: Comparison of In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | Target Kinase | IC50 (nM) |
| This compound (Hypothetical) | VEGFR-2 | 50 |
| Src | >1000 | |
| Sunitinib | VEGFR-2 | 2-80[6] |
| PDGFRβ | 2[6] | |
| c-Kit | 2-80[6] | |
| SU6656 | Src | 280[6] |
| Yes | 20[6] | |
| Lyn | 130[6] | |
| Fyn | 170[6] | |
| VEGFR-2 | >10000 |
Note: The IC50 value for this compound is a hypothetical value for illustrative purposes, based on the activities of other 3-substituted oxindole derivatives.[2][8][9]
Orthogonal Validation Strategy
To rigorously validate the hypothesized mechanism of action, a multi-faceted approach employing orthogonal methods is essential. This strategy aims to confirm target engagement and downstream functional effects through independent experimental techniques.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one
Disclaimer: No specific Safety Data Sheet (SDS) is available for 3-Ethyl-1,3-dihydro-3-methoxy-2H-indol-2-one. The following guidance is based on the safety profile of the parent compound, Oxindole, and general laboratory safety principles. The toxicological properties of this compound have not been fully investigated, and it should be handled with caution. This information should be used as a starting point for a comprehensive risk assessment.
Immediate Safety Information
This section provides critical safety information for the immediate handling of this compound.
Personal Protective Equipment (PPE):
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses | Protects eyes from splashes and dust. |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust or vapors. |
First Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Operational Plan: Step-by-Step Handling Procedure
This plan outlines the procedural steps for the safe handling of this compound from receipt to use.
-
Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Clear the workspace of any unnecessary items to prevent contamination and facilitate cleanup in case of a spill.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles.
-
Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
-
Handling the Compound:
-
Before use, visually inspect the container for any damage or leaks.
-
Carefully open the container, avoiding the creation of dust.
-
Weigh and dispense the necessary amount of the compound within the fume hood.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust.[1]
-
-
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Collect waste material in a designated, compatible, and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management:
-
The hazardous waste container must be kept tightly closed except when adding waste.
-
The container must be labeled with the words "HAZARDOUS WASTE" and the chemical name.
-
-
Disposal Procedure:
-
Dispose of contents and the container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
-
Do not dispose of the material down the drain or into household garbage.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
